Thalidomide-NH-C5-NH2 hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4.ClH/c19-9-2-1-3-10-20-12-6-4-5-11-15(12)18(26)22(17(11)25)13-7-8-14(23)21-16(13)24;/h4-6,13,20H,1-3,7-10,19H2,(H,21,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDRWFHGNHTFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Thalidomide-NH-C5-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thalidomide-NH-C5-NH2 hydrochloride is a synthetic chemical entity primarily utilized in the field of targeted protein degradation. It functions as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), incorporating the core thalidomide (B1683933) pharmacophore. The "NH-C5-NH2" component is an aliphatic linker with a terminal amine group, designed for conjugation to other molecules, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a standalone molecule, its mechanism of action is functionally identical to that of its parent compound, thalidomide. It acts as a "molecular glue," modulating the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. This guide provides an in-depth exploration of this mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological and experimental processes.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action of thalidomide and its derivatives, including this compound, revolves around its direct binding to Cereblon (CRBN).[1][2] CRBN serves as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), which also comprises Cullin 4 (CUL4), Damaged DNA Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1, also known as RBX1).[3] The CRL4-CRBN complex is a key component of the cellular machinery responsible for tagging proteins with ubiquitin, marking them for destruction by the 26S proteasome.
The binding of the thalidomide moiety to a specific hydrophobic pocket in CRBN induces a conformational change in the substrate-binding interface.[2] This altered surface does not inhibit the ligase; instead, it recruits proteins that are not endogenous substrates of CRBN. These newly recruited proteins are termed "neosubstrates."[1][2] Once a neosubstrate is brought into proximity with the E3 ligase complex, it is polyubiquitinated and subsequently degraded by the proteasome. This process effectively turns the small molecule into a catalyst for degradation.
Key neosubstrates responsible for the therapeutic effects of thalidomide analogs in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] Conversely, the degradation of other neosubstrates, such as SALL4, is linked to the teratogenic effects of thalidomide.[1]
Quantitative Data
As of the latest literature review, specific quantitative binding and degradation data for this compound has not been published in peer-reviewed journals. This molecule is primarily sold as a synthetic building block for PROTAC development. Therefore, the following table provides well-established data for the parent compound, thalidomide, to serve as a reference for the activity of the core pharmacophore.
| Parameter | Value | Compound | Method | Notes |
| Binding Affinity (Kd) | ~250 nM | Thalidomide | Isothermal Titration Calorimetry (ITC) | Represents the dissociation constant for the interaction between thalidomide and the DDB1-CRBN complex. |
| Binding Affinity (Kd) | S-enantiomer: ~10-fold stronger than R-enantiomer | Thalidomide | Biochemical Assays | The (S)-enantiomer shows significantly stronger binding to CRBN. |
| IC50 (CRBN Binding) | 2.2 µM | Lenalidomide (Standard) | AlphaLISA | This value is for a competitor ligand in a specific commercial assay kit and reflects the concentration needed to displace 50% of a probe. |
| Neosubstrate Degradation | Degrades IKZF1, IKZF3, SALL4, etc. | Thalidomide & Derivatives | Western Blot, Proteomics | The profile of degraded neosubstrates is dependent on the specific thalidomide analog used. |
Note: The data presented are representative values from the literature. Exact values may vary depending on the specific experimental conditions, assay format, and cell line used.
Experimental Protocols
The characterization of molecules like this compound involves several key experiments to confirm their mechanism of action. Below are detailed protocols for essential assays.
Cereblon Binding Assay (AlphaLISA)
This assay quantifies the binding of the compound to CRBN in a homogeneous, no-wash format. It measures the proximity of a tagged CRBN protein and a biotinylated ligand, which is competed off by the test compound.
Methodology:
-
Reagent Preparation : Prepare a 1X Assay Buffer. Reconstitute lyophilized GST-tagged CRBN protein and a biotinylated thalidomide-based probe ligand in the appropriate buffer as per the manufacturer's instructions. Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.
-
Assay Plate Setup : In a 384-well shallow well plate, add 5 µL of the test compound dilutions.
-
Protein-Ligand Addition : Add 5 µL of a solution containing both GST-CRBN and the biotinylated probe to each well. The final concentrations should be optimized, but are typically in the low nanomolar range.
-
Incubation : Seal the plate and incubate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Bead Addition : Prepare a mixture of Glutathione AlphaLISA Acceptor beads and Streptavidin-coated Donor beads in assay buffer. Add 10 µL of this mixture to each well under subdued lighting.
-
Final Incubation : Seal the plate and incubate in the dark at room temperature for 60 minutes.
-
Data Acquisition : Read the plate on an AlphaScreen-capable microplate reader. The signal generated is inversely proportional to the binding of the test compound to CRBN.
-
Data Analysis : Plot the AlphaLISA signal against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protein Degradation Assay (Western Blot)
This is the definitive assay to confirm that the compound induces the degradation of a target neosubstrate in a cellular context.
Methodology:
-
Cell Culture and Treatment : Seed a relevant cell line (e.g., MM.1S multiple myeloma cells) in 6-well plates. Allow cells to adhere or reach the desired confluency. Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a DMSO vehicle control.
-
Sample Preparation : After treatment, wash the cells with ice-cold PBS. Lyse the cells directly in the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification : Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE : Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the neosubstrate of interest (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Analysis : Quantify the band intensities using densitometry software. Normalize the neosubstrate signal to the loading control signal. Plot the normalized intensity against drug concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
In Vitro Ubiquitination Assay
This cell-free assay directly demonstrates that the compound promotes the ubiquitination of a neosubstrate by the CRL4-CRBN complex.
Methodology:
-
Reaction Setup : Assemble ubiquitination reactions on ice. In a final volume of 25 µL, combine 1X Ubiquitination Buffer, ATP, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3), recombinant CRL4-CRBN complex, recombinant neosubstrate protein, and ubiquitin.
-
Compound Addition : Add this compound or DMSO vehicle to the reactions.
-
Initiation and Incubation : Initiate the reaction by transferring the tubes to a 37°C water bath for 60-90 minutes.
-
Quenching : Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analysis : Analyze the reaction products by Western blot, probing with an antibody against the neosubstrate. A high-molecular-weight smear or ladder of bands appearing in the presence of the compound indicates polyubiquitination.
Conclusion
This compound is a valuable chemical tool that operates through the well-defined mechanism of its thalidomide core: the modulation of the CRL4-CRBN E3 ligase. By binding to CRBN, it induces the ubiquitination and subsequent proteasomal degradation of specific neosubstrate proteins. Its integrated linker makes it an ideal starting point for the generation of PROTACs, enabling the targeted degradation of a wide array of proteins of interest. The experimental protocols detailed herein provide a robust framework for researchers to characterize the binding, degradation efficacy, and direct ubiquitination activity of this and similar CRBN-recruiting molecules.
References
An In-Depth Technical Guide to Thalidomide-NH-C5-NH2 Hydrochloride: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-NH-C5-NH2 hydrochloride is a pivotal bifunctional molecule in the rapidly advancing field of targeted protein degradation. It serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate disease-causing proteins. This molecule incorporates the well-characterized Cereblon (CRBN) E3 ubiquitin ligase ligand, derived from thalidomide (B1683933), connected to a 5-carbon aliphatic linker terminating in an amine group. This reactive amine handle allows for the covalent attachment of a ligand for a specific protein of interest, thereby creating a heterobifunctional PROTAC. This technical guide provides a comprehensive overview of the properties, mechanism of action, and experimental considerations for this compound, intended to equip researchers with the foundational knowledge for its effective application in drug discovery and development.
Introduction to this compound
This compound is a synthetic E3 ligase ligand-linker conjugate. Its primary application is in the construction of PROTACs, which are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade a target protein.[1][2] The hydrochloride salt form of this molecule generally offers enhanced water solubility and stability compared to its free base counterpart, facilitating its use in various experimental settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | 4-((5-aminopentyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride |
| Synonyms | Pomalidomide-C5-NH2 hydrochloride, Thalidomide-linker-C5-amine hydrochloride |
| CAS Number | 2375194-03-7 |
| Molecular Formula | C₁₈H₂₂N₄O₄ · HCl |
| Molecular Weight | 394.86 g/mol |
| Appearance | Light yellow to green-yellow solid |
| Storage Conditions | -20°C, sealed from moisture and light |
Mechanism of Action in PROTAC Technology
The thalidomide moiety of this compound functions as a molecular "hook" that specifically binds to the Cereblon (CRBN) protein. CRBN is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). In the context of a PROTAC, this binding event initiates a cascade that leads to the degradation of a target protein.
The overall mechanism can be visualized as a three-step process:
-
Ternary Complex Formation: A PROTAC molecule, synthesized using this compound, simultaneously binds to the target Protein of Interest (POI) and the CRBN E3 ligase, forming a transient ternary complex (POI-PROTAC-CRBN).
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism. The PROTAC molecule is subsequently released and can participate in further cycles of degradation.
Synthesis of PROTACs using this compound
The synthesis of a PROTAC using this building block typically involves the conjugation of the terminal amine of the C5 linker to a suitable functional group on the POI ligand. A common synthetic route is amide bond formation, where the amine group of this compound is reacted with a carboxylic acid on the POI ligand.
Experimental Protocols for PROTAC Evaluation
Once a PROTAC is synthesized, its biological activity must be evaluated. Key experiments include assessing its ability to induce the degradation of the target protein and confirming the mechanism of action.
Western Blot for Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation) values can be determined.
In Vitro Ubiquitination Assay
This assay directly assesses the PROTAC's ability to induce the ubiquitination of the target protein in a cell-free system.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT):
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
CRL4^CRBN^ E3 ligase complex
-
Ubiquitin
-
ATP
-
Purified recombinant target protein
-
PROTAC molecule at various concentrations (or DMSO as a vehicle control).
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the reaction products by Western blot using an antibody against the target protein. The appearance of higher molecular weight bands or a smear above the unmodified protein band indicates polyubiquitination.
Quantitative Data and Considerations
While specific degradation data (DC₅₀, Dₘₐₓ) is dependent on the full PROTAC molecule (i.e., the attached POI ligand and the specific target protein), the binding affinity of the thalidomide warhead to CRBN is a key parameter. The binding affinities of thalidomide and its analogs to the CRBN-DDB1 complex have been reported, with dissociation constants (Kd) typically in the nanomolar to low micromolar range. This affinity is crucial for the formation of a stable ternary complex and efficient protein degradation.
| Ligand | Binding Affinity (Kd) to CRBN-DDB1 | Reference Assay |
| Thalidomide | ~250 nM | FP |
| Lenalidomide | ~178 nM | FP |
| Pomalidomide | ~157 nM | FP |
Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.
Conclusion
This compound is an essential tool for researchers engaged in the development of PROTAC-based therapeutics. Its well-defined structure, which includes a potent CRBN ligand and a versatile linker, provides a solid foundation for the synthesis of novel protein degraders. A thorough understanding of its mechanism of action and the application of robust experimental protocols, as outlined in this guide, are critical for the successful design and evaluation of effective PROTAC molecules. As the field of targeted protein degradation continues to evolve, the utility of such precisely engineered chemical building blocks will undoubtedly expand, paving the way for new treatments for a wide range of diseases.
References
In-Depth Technical Guide to Thalidomide-NH-C5-NH2 Hydrochloride for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C5-NH2 hydrochloride is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This bifunctional molecule consists of a thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a 5-carbon aliphatic linker with a terminal amine group. This reactive handle allows for the straightforward conjugation of a "warhead"—a ligand designed to bind to a specific protein of interest (POI)—thereby creating a complete PROTAC.
Once formed, the PROTAC acts as a molecular bridge, bringing the POI into close proximity with the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's proteasome. This mechanism of targeted protein degradation offers a powerful alternative to traditional inhibition, enabling the elimination of disease-causing proteins.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound in PROTAC development, complete with detailed experimental protocols and data presentation.
Chemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.
| Property | Value | Reference |
| Chemical Name | 4-((5-Aminopentyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride | [1] |
| CAS Number | 2375194-03-7 | [1][2] |
| Molecular Formula | C18H23ClN4O4 | [1] |
| Molecular Weight | 394.86 g/mol | [1] |
| Appearance | Light yellow to green-yellow solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C | [1] |
PROTAC Synthesis: A Step-by-Step Protocol
The synthesis of a PROTAC using this compound typically involves the formation of an amide bond between the terminal amine of the linker and a carboxylic acid on the warhead ligand. The following is a generalized protocol for this conjugation.
Materials:
-
This compound
-
Warhead ligand with a carboxylic acid functional group
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Purification system (e.g., HPLC or flash chromatography)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the warhead ligand in anhydrous DMF or DCM.
-
Activation of Carboxylic Acid: Add the amide coupling reagents (e.g., 1.2 equivalents of HATU and 2 equivalents of DIPEA) to the solution of the warhead ligand. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Linker: Dissolve this compound in a minimal amount of anhydrous DMF and add it to the activated warhead solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using High-Performance Liquid Chromatography (HPLC) or flash column chromatography to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Characterization of PROTAC Activity
Once a PROTAC has been synthesized, its biological activity must be thoroughly characterized. This involves a series of in vitro and cellular assays to assess its ability to bind to the target protein and E3 ligase, induce the formation of a ternary complex, and ultimately lead to the degradation of the target protein.
Western Blotting for Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay such as the BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) can be determined.
Ternary Complex Formation Assays
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for successful protein degradation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful technique to study this interaction.
Principle:
This assay uses a donor fluorophore (e.g., Terbium) conjugated to an antibody that recognizes a tag on one protein (e.g., His-tagged CRBN) and an acceptor fluorophore (e.g., FITC) conjugated to an antibody that recognizes a tag on the other protein (e.g., GST-tagged POI). When the two proteins are brought into proximity by the PROTAC, FRET occurs, resulting in a detectable signal.
General Protocol:
-
Reagent Preparation: Prepare solutions of the tagged POI, tagged CRBN, and the PROTAC at various concentrations.
-
Assay Plate Setup: In a microplate, add the POI, CRBN, and the PROTAC.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Incubation: Incubate the plate at room temperature to allow for complex formation.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: The TR-FRET signal is typically plotted against the PROTAC concentration to assess the formation of the ternary complex.
Signaling Pathways in PROTAC-Mediated Degradation
The overarching signaling pathway exploited by PROTACs is the Ubiquitin-Proteasome System (UPS).
Conclusion
This compound is a versatile and valuable tool for the synthesis of CRBN-recruiting PROTACs. Its straightforward conjugation chemistry and the well-established role of thalidomide as a Cereblon binder make it an attractive choice for researchers in the field of targeted protein degradation. The successful development of potent and selective PROTACs relies on a thorough understanding of the synthetic methodologies and a rigorous application of biochemical and cellular assays to characterize their activity. This guide provides a foundational framework for the effective utilization of this key building block in the quest for novel therapeutics.
References
The Pivotal Role of Cereblon in Thalidomide-NH-C5-NH2 Hydrochloride-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] Among the various E3 ligases, Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, has been extensively utilized in PROTAC design, largely due to the well-established binding of thalidomide (B1683933) and its analogs.[3][4] This technical guide provides an in-depth exploration of the crucial role of Cereblon in the mechanism of action of PROTACs that incorporate Thalidomide-NH-C5-NH2 hydrochloride as the E3 ligase-recruiting element.
The Mechanism of Action: Cereblon at the Core
Thalidomide and its derivatives, including the this compound moiety, function by binding to Cereblon, which acts as a substrate receptor for the CRL4CRBN E3 ubiquitin ligase complex.[3][4] In its natural state, this complex is involved in the ubiquitination and degradation of endogenous substrates.[4] The binding of the thalidomide-based ligand to CRBN allosterically modulates the substrate-binding pocket, enabling the recruitment of "neosubstrates"—proteins that are not the natural targets of the CRL4CRBN complex.[4]
In the context of a PROTAC, the this compound component serves to hijack the CRL4CRBN complex. The other end of the PROTAC molecule simultaneously binds to the protein of interest. This dual binding brings the target protein into close proximity with the E3 ligase machinery, facilitating the formation of a ternary complex (Target Protein-PROTAC-Cereblon).[5] This proximity-induced event is the cornerstone of PROTAC efficacy. Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, as well as its ability to induce the degradation of the target protein, which is typically measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[6]
Note: Specific quantitative data for PROTACs utilizing the precise "this compound" linker is not extensively available in the public domain. The following tables present representative data for thalidomide and a PROTAC with a closely related C5 linker to illustrate the expected quantitative profile. Researchers should perform specific assays to determine the precise values for their PROTAC of interest.
Table 1: Binding Affinities of Thalidomide Derivatives to Cereblon
| Compound | Assay Type | Binding Affinity (KD or Ki) | Reference |
| Thalidomide | Fluorescence Polarization | 249.20 nM (Ki) | [4] |
| (S)-Thalidomide | Competitive Elution | ~10-fold stronger than (R)-thalidomide | [7] |
| Pomalidomide | Fluorescence Polarization | 156.60 nM (Ki) | [4] |
| Lenalidomide | Fluorescence Polarization | 177.80 nM (Ki) | [4] |
Table 2: Representative Degradation Performance of a CRBN-based PROTAC with a C5 Linker
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| PROTAC 1 (with C5 linker) | BRD4 | HeLa | 100 nM | >90% | Fictional Example |
| PROTAC 2 (with C5 linker) | BTK | MOLM-14 | 50 nM | >95% | Fictional Example |
Experimental Protocols
The characterization of Cereblon-based PROTACs involves a series of key experiments to elucidate their mechanism of action and quantify their efficacy. Detailed methodologies for these assays are provided below.
Ternary Complex Formation Assay: NanoBRET™
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the formation of the ternary complex.
Materials:
-
HEK293T cells
-
NanoLuc®-Target Protein fusion vector
-
HaloTag®-CRBN fusion vector
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
96-well white, flat-bottom cell culture plates
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
PROTAC of interest
-
Plate reader capable of measuring luminescence at 460nm and 618nm
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium and incubate overnight.
-
Transfection: Co-transfect the cells with the NanoLuc®-Target Protein and HaloTag®-CRBN vectors using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Ligand Labeling: Dilute the HaloTag® NanoBRET™ 618 Ligand to the desired final concentration in Opti-MEM™. Replace the growth medium with the ligand-containing medium and incubate for 2 hours.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the PROTAC dilutions to the appropriate wells.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to all wells.
-
Measurement: Read the plate immediately on a plate reader, measuring both the donor (NanoLuc®, ~460nm) and acceptor (HaloTag® 618, ~618nm) luminescence.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
In Vitro Ubiquitination Assay
This assay biochemically reconstitutes the ubiquitination of the target protein.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4CRBN complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
PROTAC of interest
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Antibodies against the target protein and ubiquitin
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, CRL4CRBN complex, target protein, and ubiquitin in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the target protein to visualize the appearance of higher molecular weight ubiquitinated species. The membrane can also be probed with an anti-ubiquitin antibody.
Protein Degradation Assay: Western Blot
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Plate cells in a multi-well plate and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of Thalidomide-NH-C5-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C5-NH2 hydrochloride is a synthetic chemical compound that plays a crucial role in the burgeoning field of targeted protein degradation. Specifically, it serves as a bifunctional molecule, often categorized as a PROTAC (Proteolysis Targeting Chimera) linker, which incorporates a thalidomide-based ligand for the E3 ubiquitin ligase Cereblon (CRBN). This guide provides a comprehensive overview of its chemical properties, synthesis, and mechanism of action, tailored for professionals in drug discovery and development.
Chemical and Physical Properties
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | 4-((5-aminopentyl)amino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione hydrochloride | MedChemExpress CoA |
| Molecular Formula | C18H23ClN4O4 | MedChemExpress CoA |
| Molecular Weight | 394.85 g/mol | MedChemExpress CoA |
| CAS Number | 2375194-03-7 | MedChemExpress CoA |
| Appearance | Light yellow to green yellow solid | MedChemExpress CoA |
| Purity | ≥99% | MedChemExpress CoA |
| Storage | -20°C, sealed, away from moisture and light | MedChemExpress CoA |
Table 2: Solubility Data
| Solvent | Solubility | Notes | Source |
| DMSO | 250 mg/mL (633.15 mM) | Ultrasonic assistance may be required. Hygroscopic DMSO can affect solubility. | [2] |
| Water | Expected to be more soluble than the free base. | The hydrochloride salt form generally enhances aqueous solubility.[1] | Inferred |
| Organic Solvents | Thalidomide (B1683933) is almost insoluble in most organic solvents like EtOAc, Et2O, Hexane, and DCM, but is soluble in DMSO, DMF, pyridine, dioxane, and THF. | The C5-amino linker is likely to alter solubility characteristics. | [3] |
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound is a multi-step process that can be achieved through established organic chemistry reactions. A plausible synthetic route is outlined below, based on general protocols for PROTAC synthesis.
1. Mono-Boc Protection of 1,5-Diaminopentane:
To selectively functionalize one amine group of the diamine linker, a mono-protection strategy is employed using di-tert-butyl dicarbonate (B1257347) (Boc)2O.
-
Procedure: 1,5-diaminopentane is dissolved in an appropriate solvent such as methanol (B129727) at 0°C. One equivalent of an acid (e.g., HCl, generated in situ from Me3SiCl) is added dropwise to protonate one of the amine groups, rendering it less reactive.[4][5][6][7] Subsequently, one equivalent of (Boc)2O dissolved in methanol is added to the reaction mixture.[4][5] The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is worked up by adjusting the pH to >12 with a NaOH solution and extracting the mono-Boc protected diamine with an organic solvent like dichloromethane.[4][5]
2. Reductive Amination with 4-Fluoro-isoindoline-1,3-dione:
The mono-protected diamine is then coupled to the thalidomide precursor, 4-fluoro-isoindoline-1,3-dione, via reductive amination.
-
Procedure: The mono-Boc protected 1,5-diaminopentane and 4-fluoro-isoindoline-1,3-dione are dissolved in a solvent such as dichloromethane. A reducing agent, for example, sodium cyanoborohydride or sodium triacetoxyborohydride, is added to the mixture.[8][9][10][11][12] The reaction is stirred at room temperature until completion.
3. Deprotection of the Boc Group:
The final step is the removal of the Boc protecting group to yield the free amine.
-
Procedure: The product from the previous step is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to remove the Boc group. The final product, this compound, is then isolated and purified.
4. Purification:
High-performance liquid chromatography (HPLC) is a standard method for the purification of thalidomide and its derivatives.
-
Procedure: A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent like acetonitrile.[13][14] The separation can be performed in isocratic or gradient mode, with UV detection at an appropriate wavelength (e.g., 297 nm).[13][14]
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the final compound. The spectra are expected to be consistent with the proposed structure.
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LCMS) is employed to confirm the molecular weight and assess the purity of the compound. The observed mass should correspond to the calculated molecular weight of the protonated molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.
Signaling Pathway and Mechanism of Action
This compound functions as a Cereblon (CRBN) E3 ligase ligand. E3 ubiquitin ligases are key components of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. The thalidomide moiety of the molecule binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. When incorporated into a PROTAC, the other end of the molecule binds to a target protein of interest. This brings the target protein into close proximity with the E3 ligase complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Caption: Cereblon-mediated protein degradation pathway initiated by a PROTAC.
Experimental Workflow
The general workflow for the synthesis and purification of this compound involves several key stages, from starting materials to the final, purified product.
Caption: General workflow for the synthesis and purification of Thalidomide-NH-C5-NH2 HCl.
Conclusion
This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its thalidomide-based moiety provides a well-characterized handle for recruiting the Cereblon E3 ligase, while the C5-amino linker offers a versatile point of attachment for ligands targeting proteins of interest. This guide provides essential chemical and procedural information to aid in the effective use and further development of this and related compounds in drug discovery and chemical biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. ajpaonline.com [ajpaonline.com]
- 14. ijirmf.com [ijirmf.com]
The Role of Thalidomide-NH-C5-NH2 Hydrochloride in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thalidomide-NH-C5-NH2 hydrochloride, a critical chemical tool in the discovery and development of Proteolysis Targeting Chimeras (PROTACs). This document details its function as a linker-equipped E3 ligase ligand, its application in PROTAC synthesis, the underlying mechanism of action, and relevant experimental protocols.
Introduction: The Rise of PROTACs and the Need for E3 Ligase Recruitment
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional protein inhibition to targeted protein elimination.[1] Unlike conventional small molecules that block a protein's active site, PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively destroy proteins of interest (POIs).[1][2]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By bringing the target protein and an E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[3] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the 26S proteasome.[1][3]
The discovery that thalidomide (B1683933) and its derivatives bind directly to the Cereblon (CRBN) protein, a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex, was a major breakthrough for the field.[4] This finding established thalidomide-based moieties as highly effective E3 ligase ligands for PROTAC design.
This compound: A Key Building Block
This compound is not a therapeutic agent itself but a crucial synthetic intermediate—an E3 ligase ligand-linker conjugate. It incorporates the thalidomide scaffold, which serves as the CRBN-binding component, attached to a 5-carbon alkyl chain (C5) terminating in a primary amine (NH2). The hydrochloride salt form typically enhances the compound's stability and water solubility.
The terminal amine group serves as a versatile chemical handle, allowing researchers to covalently attach a ligand for a specific protein of interest, thereby completing the synthesis of a novel PROTAC. The length and chemical nature of the linker, in this case a C5 chain, are critical parameters in PROTAC design, influencing the stability and geometry of the ternary complex and, consequently, the efficiency of protein degradation.
Quantitative Data: Binding Affinity of Thalidomide Derivatives to Cereblon
The efficacy of a thalidomide-based PROTAC is fundamentally dependent on the binding of its thalidomide moiety to Cereblon. The binding affinities of thalidomide and its more potent derivatives, lenalidomide (B1683929) and pomalidomide, have been determined by various biophysical methods. It is also crucial to note that binding is stereospecific, with the (S)-enantiomer of thalidomide showing a significantly higher affinity for CRBN than the (R)-enantiomer.[4][5][6]
| Compound | Dissociation Constant (KD) | Stereospecificity Note | Reference |
| Thalidomide | ~250 nM | (S)-enantiomer has ~10-fold stronger binding than (R)-enantiomer. | [5][6][7] |
| Lenalidomide | ~178 nM | Not specified in source. | [7] |
| Pomalidomide | ~157 nM | Not specified in source. | [7] |
Table 1: Reported binding affinities of thalidomide and its analogs to the Cereblon (CRBN) E3 ligase substrate receptor. KD values can vary based on the specific assay conditions.
Mechanism and Workflows
The utility of this compound is best understood through the logical workflow of PROTAC synthesis and the biological pathway of PROTAC-mediated protein degradation.
Logical Workflow for PROTAC Synthesis
The primary application of Thalidomide-NH-C5-NH2 is in the final coupling step to assemble a PROTAC. This typically involves an amide bond formation between the terminal amine of the linker and a carboxylic acid on the target protein ligand.
Caption: Logical workflow for synthesizing a PROTAC using an amine-terminated thalidomide linker.
Signaling Pathway of PROTAC-Mediated Degradation
Once synthesized, the PROTAC enters the cell and initiates a catalytic cycle of protein degradation.
Caption: Signaling pathway of targeted protein degradation mediated by a thalidomide-based PROTAC.
Experimental Protocols
The following sections provide detailed, representative protocols for the synthesis of a PROTAC using Thalidomide-NH-C5-NH2 and the subsequent evaluation of its biological activity.
Protocol: Synthesis of a PROTAC via Amide Coupling
This protocol describes the final step in PROTAC synthesis: the conjugation of an amine-containing thalidomide linker to a target protein ligand possessing a carboxylic acid.
Materials:
-
This compound
-
Target Protein of Interest (POI) Ligand with a terminal carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, magnetic stirrer, and reaction monitoring supplies (TLC or LC-MS)
-
Purification system (e.g., preparative HPLC)
Methodology:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the POI Ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 equivalents) to the solution to neutralize the hydrochloride salt and act as a base for the coupling reaction. Stir for 5 minutes at room temperature.
-
Activation & Coupling: Add HATU (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Quenching: Once the reaction is complete, quench by adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using an appropriate method, such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC), to yield the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC using analytical techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in a cell line after treatment with a synthesized PROTAC.[8]
Materials:
-
Cell line expressing the protein of interest (POI)
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment (gels, running buffer, power supply)
-
Protein transfer system (e.g., wet or semi-dry transfer) and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control (e.g., 0.1% DMSO) for a desired time course (e.g., 4, 8, 16, 24 hours).[8]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer with inhibitors to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[8]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[9]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[8]
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final 1x concentration and denature by heating at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per well of a polyacrylamide gel. Include a protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard transfer protocol.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for the POI and the primary antibody for the loading control (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 10).
-
Detection & Analysis: Apply the ECL substrate to the membrane. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the degradation efficiency (DC50 and Dmax).
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
An In-Depth Technical Guide to the C5 Linker in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] While significant attention is often given to the design of the two ligands, the linker is far from a passive spacer. Its composition, length, and rigidity play a pivotal role in the efficacy of the PROTAC, governing its physicochemical properties, cell permeability, and ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][4][6]
This guide focuses on a common and foundational linker motif in PROTAC design: the C5 alkyl linker. We will explore its properties, its role as a starting point in structure-activity relationship (SAR) studies, and the experimental protocols used to evaluate its impact on PROTAC performance.
The Role of the Linker in PROTAC Efficacy
The primary function of the linker is to bridge the POI and the E3 ligase, enabling the formation of a ternary complex. The nature of this linker dictates the distance and relative orientation between the two proteins, which is critical for the subsequent transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the POI surface.[5][7] An improperly designed linker can lead to steric hindrance, preventing complex formation, or result in a non-productive conformation where ubiquitination is inefficient.[6][8]
The C5 Alkyl Linker: A Common Starting Point
A C5 linker refers to a five-carbon alkyl chain, a simple and flexible hydrocarbon chain. Alkyl chains, alongside polyethylene (B3416737) glycol (PEG) chains, are the most common types of linkers used in initial PROTAC design due to their synthetic tractability.[][10][]
Key Characteristics of C5 Alkyl Linkers:
-
Flexibility: The high number of rotatable bonds in an alkyl chain provides significant conformational flexibility. This allows the PROTAC to adopt various conformations, increasing the likelihood of achieving a productive ternary complex.[10] However, excessive flexibility can lead to an entropic penalty upon binding, potentially decreasing the stability of the final complex.[10]
-
Lipophilicity: Alkyl chains are hydrophobic. While this can enhance cell membrane permeability, it can also decrease aqueous solubility, a critical factor for drug development.[2][10]
-
Synthetic Accessibility: C5 alkyl chains are straightforward to synthesize and incorporate into PROTAC molecules, making them ideal for initial library synthesis and SAR studies.[10][12]
The choice of a C5 linker often represents a balance. It provides sufficient length to span the distance between many POIs and E3 ligases without being excessively long, which could lead to unfavorable physicochemical properties or non-productive binding.[6]
Data Presentation: Physicochemical Properties and Impact on Degradation
The linker's properties directly influence the overall characteristics of the PROTAC molecule. The following tables summarize key quantitative data related to linker design.
Table 1: Comparison of Common Linker Types and Their General Properties
| Linker Type | Typical Length (atoms) | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains (e.g., C5) | 3 - 12 | Flexible, lipophilic | Synthetically accessible, can improve permeability | Can decrease solubility, high flexibility may lead to entropic penalty[10] |
| PEG Chains | 6 - 20+ | Flexible, hydrophilic | Improves solubility, biocompatible[2] | Can increase molecular weight rapidly, may be susceptible to metabolism[10] |
| Rigid Linkers (e.g., Piperazine/Piperidine, Alkynes) | 4 - 10 | Conformationally restricted | Pre-organizes favorable conformation, can improve selectivity and pharmacokinetics[10] | More challenging synthetically, less conformational sampling[10] |
| Click Chemistry (Triazole) | 5+ | Rigid, planar | High yield synthesis, metabolically stable[13] | Introduces a polar, planar group that may or may not be favorable |
Table 2: Illustrative Impact of Alkyl Linker Length on PROTAC Activity
This table is a representative example based on published studies demonstrating the "linker length-dependent" effect on degradation. The optimal length is highly specific to the POI-E3 ligase pair.[12][14][15]
| PROTAC (Hypothetical) | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Rationale for Activity Change |
| Degrader-C3 | Alkyl | 3 | >1000 | <20 | Linker is too short, causing steric clash between POI and E3 ligase.[6] |
| Degrader-C5 | Alkyl | 5 | 150 | 85 | Enables productive ternary complex formation. |
| Degrader-C8 | Alkyl | 8 | 25 | 95 | Optimal length for this specific POI-E3 ligase pair, leading to highly stable and productive complex. |
| Degrader-C12 | Alkyl | 12 | 500 | 70 | Linker is too long, leading to a less stable or non-productive complex; may also increase "hook effect".[6][8] |
-
DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein.[1]
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.[1]
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the synthesis and evaluation of PROTACs.
C5 Linker Design and Optimization Logic
Caption: Decision logic for PROTAC linker design, starting with alkyl chains.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of PROTACs. Below are protocols for key experiments cited in PROTAC development.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to determine the DC₅₀ and Dₘₐₓ of a PROTAC by quantifying target protein levels after treatment.[1][16][17][18]
1. Cell Culture and Treatment:
- Plate cells at an appropriate density in 6-well plates to achieve 60-70% confluency on the day of treatment. Allow cells to adhere overnight.[1]
- Prepare serial dilutions of the PROTAC compound (e.g., from 1 µM to 0.1 nM) in fresh cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).[1]
- Aspirate the old medium from the cells and add the PROTAC-containing or vehicle control medium.
- Incubate the cells for a predetermined time (e.g., 16, 24, or 48 hours) at 37°C.[1][18]
2. Lysate Preparation:
- After incubation, place plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).[1]
- Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[1]
- Scrape the cells and collect the lysate into pre-chilled microcentrifuge tubes.[1]
- Incubate on ice for 30 minutes, vortexing occasionally.[1]
- Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
- Transfer the supernatant (protein lysate) to new tubes.
3. Protein Quantification and Sample Preparation:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- Normalize all samples to the same concentration with lysis buffer.
- Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]
4. SDS-PAGE and Protein Transfer:
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[16]
- Run the gel to separate proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
5. Immunoblotting:
- Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).[1]
- Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein, diluted in blocking buffer.
- Wash the membrane three times with TBST for 5-10 minutes each.[1]
- Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Wash the membrane three times with TBST.
- Repeat the blotting process with an antibody for a loading control protein (e.g., GAPDH, β-actin).
6. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the signal using a digital imaging system.[1]
- Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.[1]
- Calculate the percentage of protein remaining relative to the vehicle-treated control and plot the results against PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.[1]
Protocol 2: Biophysical Assay for Ternary Complex Formation (Surface Plasmon Resonance - SPR)
This protocol provides a framework for assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[19][20][21]
1. Materials and Reagents:
- SPR instrument and sensor chips (e.g., CM5, streptavidin-coated).
- Recombinant purified POI and E3 ligase complex (e.g., VHL-ElonginC-ElonginB, or VCB). One protein should be biotinylated for immobilization on a streptavidin chip.
- PROTAC compound dissolved in 100% DMSO.
- SPR running buffer (e.g., HBS-EP+ with 2% DMSO).
2. Immobilization of E3 Ligase:
- Activate the streptavidin sensor chip according to the manufacturer's protocol.
- Inject the biotinylated E3 ligase (e.g., VCB) over the chip surface to achieve a target immobilization level (e.g., 100-200 Resonance Units, RU).
- Block any remaining active sites on the surface.
3. Ternary Complex Binding Assay:
- Prepare a dilution series of the POI in the running buffer. The highest concentration should be at least 10-fold higher than the expected Kᴅ.
- For each POI concentration, prepare two sets of samples: one with a fixed, saturating concentration of the PROTAC and one with vehicle (DMSO) control. This allows for the measurement of PROTAC-dependent binding.
- Inject the samples sequentially over the immobilized E3 ligase surface, starting with the lowest concentration of POI.
- Include a buffer-only injection for double referencing.
- Monitor the association and dissociation phases for each injection.
- Regenerate the sensor surface between cycles if necessary.
4. Data Analysis:
- Use the instrument's evaluation software to process the raw sensorgram data. Subtract the reference surface data and the buffer-only injection data.
- Subtract the signal from the POI-only injections from the signal of the POI + PROTAC injections to isolate the PROTAC-induced binding response.
- Fit the resulting binding curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) or perform a steady-state affinity analysis to determine the apparent Kᴅ, kₐ (on-rate), and kₔ (off-rate) for ternary complex formation.[20]
Conclusion
The C5 alkyl linker is a foundational element in the PROTAC designer's toolkit. Its synthetic accessibility and inherent flexibility make it an excellent starting point for investigating the complex structure-activity relationships that govern PROTAC efficacy. While a C5 linker may not always be the optimal choice, it provides a crucial benchmark in the iterative process of linker optimization. A systematic approach, combining rational design with rigorous experimental evaluation using techniques like Western blotting and biophysical assays, is essential to unlock the full therapeutic potential of targeted protein degradation. Future advancements in computational modeling and structural biology will further refine this process, enabling a more predictive and less empirical approach to designing the next generation of highly potent and selective PROTACs.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. explorationpub.com [explorationpub.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jove.com [jove.com]
- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
An In-depth Technical Guide on the Binding Affinity of Thalidomide-based Ligands to Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of thalidomide (B1683933) and its analogs to the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor. While specific quantitative binding data for Thalidomide-NH-C5-NH2 hydrochloride is not extensively available in public literature, this document focuses on the well-characterized parent molecule, thalidomide, and its clinically significant derivatives, lenalidomide (B1683929) and pomalidomide. The binding characteristics of these molecules serve as a critical reference for the development of novel CRBN-recruiting ligands and Proteolysis Targeting Chimeras (PROTACs) based on the thalidomide scaffold.
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), function as "molecular glues" that bind to CRBN.[1] This binding event alters the substrate specificity of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2]
Quantitative Binding Affinity Data
The binding affinity of thalidomide and its derivatives to CRBN has been determined using various biophysical techniques. The following tables summarize the reported dissociation constants (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50) from key studies.
| Compound | Binding Affinity (Kd/Ki) | Assay Method | System | Reference |
| Thalidomide | ~250 nM (Ki) | Competitive Titration | Recombinant hsDDB1-hsCRBN | |
| Lenalidomide | ~178 nM (Ki) | Competitive Titration | Recombinant hsDDB1-hsCRBN | |
| Pomalidomide | ~157 nM (Ki) | Competitive Titration | Recombinant hsDDB1-hsCRBN | |
| Pomalidomide | 264 ± 18 nM (Kd) | Surface Plasmon Resonance | Recombinant His-tagged CRBN | [1] |
| Lenalidomide | 0.64 ± 0.24 µM (Kd) | Isothermal Titration Calorimetry | Full-length CRBN-DDB1 complex | [3] |
| Compound | Binding Affinity (IC50) | Assay Method | System | Reference |
| Pomalidomide | ~3 µM | Competitive Binding Assay | - | [4] |
| Pomalidomide | 1.2 µM | Competitive Binding Assay | - | [4] |
| Lenalidomide | ~2 µM | Competitive Binding Assay | U266 myeloma cell extracts | [5] |
| Pomalidomide | ~2 µM | Competitive Binding Assay | U266 myeloma cell extracts | [5] |
| Pomalidomide | 6.4 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant Cereblon | [1] |
| Lenalidomide | 8.9 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant Cereblon | [6] |
| Thalidomide | 22.4 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant Cereblon | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of binding affinities. Below are outlines of common experimental protocols used to study the interaction between small molecules and CRBN.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[7][8]
Protocol Outline:
-
Sample Preparation:
-
Express and purify the CRBN protein, often in a complex with DDB1 to ensure stability.[3]
-
Prepare the thalidomide analog ligand in a concentrated stock solution.
-
Both the protein and the ligand must be in an identical, well-matched buffer to minimize heats of dilution.[8] Dialysis of the protein against the final buffer is highly recommended.[9]
-
Degas all solutions immediately before use to prevent bubble formation.
-
-
ITC Experiment:
-
Load the purified CRBN-DDB1 complex into the sample cell of the calorimeter at a known concentration (typically 5-50 µM).[8]
-
Load the ligand into the injection syringe at a concentration 10-20 times that of the protein in the cell.[9]
-
Set the experimental temperature, typically to 25°C.[7]
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the resulting heat changes against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.[7]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[10][11]
Protocol Outline:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip, commonly using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[12]
-
Inject the purified CRBN protein over the activated surface to achieve covalent immobilization via amine coupling.[12]
-
Deactivate any remaining active esters on the surface using ethanolamine.
-
A reference channel should be prepared in the same way but without the immobilized protein to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the thalidomide analog (analyte) in a suitable running buffer.
-
Inject the different concentrations of the analyte over both the CRBN-immobilized and reference channels at a constant flow rate.[10]
-
Monitor the change in response units (RU) over time to generate sensorgrams for the association and dissociation phases.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding response.
-
Fit the sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Fluorescence Polarization (FP) Assay
FP assays measure the change in polarization of a fluorescently labeled ligand upon binding to a larger protein. This competitive binding assay is well-suited for high-throughput screening.[13]
Protocol Outline:
-
Reagent Preparation:
-
Synthesize or obtain a fluorescently labeled thalidomide analog (e.g., Cy5-thalidomide) to serve as the probe.[13]
-
Purify the CRBN-DDB1 protein complex.
-
Prepare a dilution series of the unlabeled test compound (e.g., this compound).
-
-
Assay Procedure:
-
In a microplate, add a fixed concentration of the CRBN-DDB1 complex and the fluorescent probe.
-
Add varying concentrations of the unlabeled test compound to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
As the unlabeled compound displaces the fluorescent probe from CRBN, the polarization value will decrease.
-
Plot the change in fluorescence polarization against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
Visualizations
The following diagrams illustrate the key signaling pathway and a generalized experimental workflow.
Caption: CRL4-CRBN signaling pathway modulated by a thalidomide analog.
Caption: Generalized workflow for determining ligand-CRBN binding affinity.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 13. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Structure and Application of Thalidomide-NH-C5-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-NH-C5-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the structural and physicochemical properties of the molecule, its mechanism of action in recruiting the Cereblon (CRBN) E3 ubiquitin ligase, and representative experimental protocols for its synthesis and application. The information is intended to support researchers in the fields of medicinal chemistry, chemical biology, and drug discovery in the design and execution of experiments involving targeted protein degradation.
Introduction to this compound
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which is known to bind to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2] The molecule features a 5-carbon alkyl linker with a terminal primary amine, providing a reactive handle for conjugation to a target protein ligand. This bifunctional nature is central to its application in the synthesis of PROTACs, which are designed to induce the degradation of specific proteins of interest.[3] The hydrochloride salt form generally offers improved water solubility and stability compared to the free base.[4]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. While specific experimental data such as melting point and detailed spectral analyses are not widely published, a certificate of analysis for a commercial sample confirms that the 1H NMR and LCMS data are consistent with the proposed structure.
| Property | Value | Reference |
| Chemical Name | 1H-Isoindole-1,3(2H)-dione, 4-[(5-aminopentyl)amino]-2-(2,6-dioxo-3-piperidinyl)-, hydrochloride (1:1) | [5] |
| Molecular Formula | C18H23ClN4O4 | [5] |
| Molecular Weight | 394.85 g/mol | [5] |
| CAS Number | 2375194-03-7 | [5] |
| Appearance | Light yellow to green yellow solid | [5] |
| Purity (LCMS) | 99.28% | [5] |
| 1H NMR Spectrum | Consistent with structure | [5] |
| LCMS | Consistent with structure | [5] |
| Solubility | Soluble in DMSO | [6] |
| Storage | -20°C, sealed storage, away from moisture and light | [6] |
Mechanism of Action: Cereblon-Mediated Protein Degradation
Thalidomide and its derivatives exert their biological effects by binding to Cereblon (CRBN), which functions as a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[2][7] This binding event modulates the substrate specificity of the E3 ligase. In the context of a PROTAC, the thalidomide moiety of this compound anchors the PROTAC to CRBN. The other end of the PROTAC, bearing a ligand for a protein of interest (POI), simultaneously binds to its target. This results in the formation of a ternary complex (POI-PROTAC-CRBN), which brings the POI into close proximity with the E3 ligase machinery. This proximity-induced interaction leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.
Experimental Protocols
Representative Synthesis of Amine-Terminated Thalidomide Linker
The synthesis of this compound would typically involve the reaction of a suitably protected aminopentyl amine with a thalidomide derivative bearing a leaving group on the phthalimide (B116566) ring. A general, representative workflow for such a synthesis is outlined below.
Materials:
-
4-Fluoro-thalidomide
-
N-Boc-1,5-diaminopentane
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., HPLC, column chromatography)
Procedure:
-
Nucleophilic Aromatic Substitution: To a solution of 4-fluoro-thalidomide in DMF, add N-Boc-1,5-diaminopentane and DIPEA. Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Intermediate: Purify the crude Boc-protected intermediate by column chromatography on silica (B1680970) gel.
-
Boc Deprotection: Dissolve the purified intermediate in DCM and add an excess of TFA or a solution of HCl in dioxane. Stir the mixture at room temperature until the deprotection is complete (monitor by LC-MS).
-
Final Product Isolation: Remove the solvent and excess acid under reduced pressure. The resulting residue can be triturated with diethyl ether to yield the final product as a salt. Further purification can be achieved by preparative HPLC if necessary.
Cereblon Binding Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method to assess the binding of a ligand to its target protein. This protocol is a representative example for determining the binding affinity of this compound to Cereblon.
Materials:
-
This compound
-
Recombinant tagged Cereblon (e.g., His-tagged or GST-tagged)
-
Fluorescently labeled thalidomide tracer
-
TR-FRET donor-labeled antibody against the tag (e.g., Terbium-anti-His)
-
TR-FRET acceptor (if not the tracer itself)
-
Assay buffer
-
384-well low-volume plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a working solution of the recombinant CRBN protein, the fluorescent tracer, and the donor-labeled antibody.
-
Assay Plate Setup: Add the serially diluted compound to the wells of the 384-well plate.
-
Reagent Addition: Add the pre-mixed solution of CRBN, tracer, and antibody to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration to determine the IC50 value.
Western Blot for PROTAC-Mediated Protein Degradation
To confirm that a PROTAC synthesized using this compound can induce the degradation of a target protein, a Western blot is the standard method.
Materials:
-
A PROTAC synthesized from this compound
-
A cell line that expresses the protein of interest
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with increasing concentrations of the PROTAC for a set period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare the samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and capture the signal with an imager.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs. Its thalidomide core effectively recruits the Cereblon E3 ligase, while the C5 amine linker provides a versatile point of attachment for ligands targeting proteins for degradation. The protocols and data presented in this guide, though representative, offer a solid foundation for researchers to design and execute experiments aimed at creating novel protein degraders. Careful characterization of each new PROTAC molecule is essential to understand its efficacy and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aurorabiolabs.com [aurorabiolabs.com]
- 4. Thalidomide-linker 10(2341841-02-7) 1H NMR spectrum [chemicalbook.com]
- 5. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
In-Depth Technical Guide to Preliminary Studies with Thalidomide-NH-C5-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C5-NH2 hydrochloride is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule serves as a versatile E3 ligase ligand-linker conjugate, incorporating the well-characterized thalidomide (B1683933) moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 5-carbon aliphatic chain terminating in a primary amine.[1][2] The hydrochloride salt form of this linker generally offers enhanced water solubility and stability compared to its free base counterpart, making it amenable to various experimental conditions.[1]
This technical guide provides a comprehensive overview of the core principles and methodologies for conducting preliminary studies with this compound. It is designed to equip researchers with the necessary information to effectively utilize this compound in the design and evaluation of novel PROTACs for targeted protein degradation.
Core Concept: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's proteasome.[1] this compound provides the crucial link to the CRBN E3 ligase, a component of the CUL4A-DDB1-CRBN-RBX1 E3 ubiquitin ligase complex.
The general mechanism of action for a PROTAC utilizing a thalidomide-based linker is as follows:
-
Binding: The PROTAC simultaneously binds to the POI and the CRBN E3 ligase.
-
Ternary Complex Formation: This dual binding results in the formation of a POI-PROTAC-CRBN ternary complex.
-
Ubiquitination: The formation of this complex brings the POI into close proximity to the E3 ligase machinery, leading to the polyubiquitination of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC is then released and can engage in another cycle of degradation.
Data Presentation: Quantitative Analysis of PROTAC Efficacy
Table 1: In Vitro Degradation Potency (DC50) and Efficacy (Dmax)
This table is essential for summarizing the primary efficacy of a PROTAC in cell-based assays. The DC50 value represents the concentration of the PROTAC that induces 50% degradation of the target protein, while the Dmax represents the maximum percentage of degradation achieved.
| Target Protein | Cell Line | Time Point (hours) | DC50 (nM) | Dmax (%) |
| e.g., BTK | e.g., TMD8 | e.g., 24 | Data not available | Data not available |
| e.g., IRAK4 | e.g., OCI-LY10 | e.g., 24 | Data not available | Data not available |
| e.g., BRD4 | e.g., Jurkat | e.g., 24 | Data not available | Data not available |
Table 2: Cellular Viability and Anti-proliferative Effects (IC50)
This table is used to present the functional consequences of target protein degradation on cell viability or proliferation. The IC50 value is the concentration of the PROTAC that inhibits a biological process (e.g., cell growth) by 50%.
| Cell Line | Assay Type | Time Point (hours) | IC50 (nM) |
| e.g., TMD8 | e.g., CellTiter-Glo | e.g., 72 | Data not available |
| e.g., OCI-LY10 | e.g., MTT Assay | e.g., 72 | Data not available |
| e.g., Jurkat | e.g., BrdU Incorporation | e.g., 48 | Data not available |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize a PROTAC synthesized using this compound.
Protocol 1: Quantitative Western Blot for Protein Degradation
This protocol is fundamental for determining the DC50 and Dmax values of a PROTAC.
Materials:
-
Cell line of interest
-
PROTAC compound
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the data to determine DC50 and Dmax values.[3][4]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Cell line expressing the target protein and CRBN
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-POI)
-
Control IgG from the same species as the IP antibody
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer diluted with PBS)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein. Treat cells with the PROTAC (e.g., at a concentration around its DC50) or DMSO for 4-6 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with non-denaturing lysis buffer on ice for 30 minutes.
-
Lysate Pre-clearing: Centrifuge the lysate to pellet debris. To the supernatant, add Protein A/G magnetic beads and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Immunoprecipitation:
-
Transfer the pre-cleared lysate to a new tube. Add the immunoprecipitating antibody (e.g., anti-CRBN) or control IgG. Incubate overnight at 4°C with rotation.
-
Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in elution buffer. Boil the samples to elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by Western blot (as in Protocol 1), probing for the POI to confirm its co-immunoprecipitation with CRBN.[5][6][7][8][9]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate potential signaling pathways that can be targeted by PROTACs constructed with this compound.
Caption: General mechanism of action for a thalidomide-based PROTAC.
Caption: IRAK4 signaling pathway and the effect of PROTAC-mediated degradation.[4][5][10][11][12][13][14]
Caption: BTK signaling pathway and the impact of PROTAC-mediated degradation.[10][15][16][17][18]
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Thalidomide-NH-C5-NH2 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C5-NH2 hydrochloride is a synthetic ligand-linker conjugate designed for applications in targeted protein degradation. As a key component in the development of Proteolysis Targeting Chimeras (PROTACs), it incorporates a thalidomide (B1683933) moiety that specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase. This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.
The primary mechanism of action involves the recruitment of the CRBN E3 ubiquitin ligase complex (part of the CUL4-RBX1-DDB1-CRBN, or CRL4CRBN complex) to a target protein of interest (POI) when this compound is incorporated into a PROTAC. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. Thalidomide and its analogs are known to induce the degradation of specific "ne-osubstrates," most notably the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos)[1][2]. The hydrochloride salt form of the compound typically offers enhanced water solubility and stability compared to its free base form[3].
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC molecule synthesized using this compound as the E3 ligase ligand functions by forming a ternary complex between the target protein and the CRBN E3 ligase. This ternary complex formation is crucial for the subsequent ubiquitination and degradation of the target protein. The process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation workflow.
Data Presentation: Representative Biological Activity
While specific quantitative data for this compound is not extensively published, the following tables provide representative data for thalidomide-based PROTACs to illustrate the expected potency and efficacy. Researchers should experimentally determine these values for their specific PROTAC and cell system.
Table 1: Representative Degradation Potency of Thalidomide-Based PROTACs
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Incubation Time (h) | Reference |
| BRD4 | 22Rv1 | < 1 | > 98 | 24 | [4] |
| BTK | MOLM-14 | ~5 | > 90 | 24 | [4] |
| IKZF1 | MM.1S | 10 | > 90 | 24 | [5] |
| GSPT1 | 22Rv1 | 1.6 | > 90 | 24 | [5] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Representative Anti-proliferative Activity of Thalidomide-Based PROTACs
| PROTAC Target | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| HDAC6 | MM.1S | 0.043 | 72 | [6] |
| BET | MDA-MB-231 | 0.035 | 72 | [7] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Preparation of Stock Solutions
Due to the often-poor aqueous solubility of thalidomide-based compounds, a stock solution in an organic solvent is required[8].
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Ensure the compound is fully dissolved. Gentle warming or vortexing may be required.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term stability.
-
Protocol for In Vitro Protein Degradation Assay (Western Blot)
This protocol is designed to assess the ability of a PROTAC containing this compound to induce the degradation of a target protein.
Caption: Experimental workflow for Western Blot analysis.
-
Materials:
-
Cell line expressing the protein of interest (e.g., multiple myeloma cell lines like MM.1S for IKZF1/3 degradation)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight (for adherent cells). b. Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range for initial experiments is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration. c. Treat the cells with the varying concentrations of the PROTAC for a specified time. A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended to determine the optimal degradation time.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with inhibitors. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Denature samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific to the target protein and a loading control overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Add an ECL substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol for Cell Viability Assay (MTS Assay)
This protocol is to evaluate the cytotoxic or anti-proliferative effects of a PROTAC containing this compound.
-
Materials:
-
Cells of interest
-
96-well plates
-
PROTAC stock solution (in DMSO)
-
MTS reagent
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media) and incubate for 1-4 hours at 37°C[8][9].
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader[8][9].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Safety and Handling
Thalidomide and its analogs are known teratogens and require careful handling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood[10][11]. Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes[10].
-
Storage: Store the compound locked up and refrigerated as recommended by the supplier[10][11].
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
By following these guidelines and protocols, researchers can effectively utilize this compound as a critical tool in the development and evaluation of novel PROTACs for targeted protein degradation.
References
- 1. materialneutral.info [materialneutral.info]
- 2. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes: Thalidomide-NH-C5-NH2 Hydrochloride in Targeted Protein Degradation
Introduction
Thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide, are foundational molecules in the field of targeted protein degradation (TPD). These small molecules, known as immunomodulatory drugs (IMiDs), function by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event can be harnessed to induce the degradation of specific target proteins. The compound "Thalidomide-NH-C5-NH2 hydrochloride" represents a derivative of thalidomide featuring a 5-carbon alkyl chain with a terminal amine group. This functionalization makes it a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that consist of two key moieties connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the POI by the proteasome. The thalidomide-based moiety in this context serves as the E3 ligase binder, specifically recruiting the CRBN E3 ligase. The terminal amine group on the C5 linker provides a convenient attachment point for conjugating a ligand that targets a specific protein for degradation.
These application notes provide an overview of the use of thalidomide derivatives in TPD, including quantitative data on their performance and detailed protocols for their application in research settings.
Quantitative Data Summary
The efficacy of a PROTAC is determined by several factors, including its ability to bind to both the target protein and the E3 ligase, and its efficiency in promoting the degradation of the target protein. The following tables summarize key quantitative data for representative thalidomide-based PROTACs.
Table 1: Binding Affinities of Thalidomide Analogs to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Assay Method | Reference |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | |
| Pomalidomide | ~30 nM | ITC | |
| Lenalidomide | ~1 µM | Surface Plasmon Resonance (SPR) |
Table 2: Degradation Efficiency of Representative Thalidomide-Based PROTACs
| PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |
| ARV-110 | Androgen Receptor | ~1 nM | >95% | VCaP | |
| dBET1 | BRD4 | 3 nM | >98% | RS4;11 | |
| MZ1 | BRD4 | 26 nM | ~80% | HeLa |
DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Experimental Protocols
Protocol 1: In Vitro Protein Degradation Assay
This protocol outlines a cell-free assay to confirm that the degradation of the target protein is dependent on the PROTAC, the E3 ligase, and the proteasome.
Materials:
-
Purified target protein
-
Purified CRBN/DDB1/CUL4A/Rbx1 E3 ligase complex
-
E1 and E2 ubiquitin-conjugating enzymes
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
Procedure:
-
Set up reactions in microcentrifuge tubes on ice. Include the following controls: no PROTAC, no E3 ligase, and with proteasome inhibitor.
-
To each reaction tube, add the assay buffer, ATP, ubiquitin, E1, and E2 enzymes.
-
Add the purified target protein and the E3 ligase complex.
-
Add the PROTAC to the desired final concentration. For the control with a proteasome inhibitor, pre-incubate the reaction mixture with MG132 for 15 minutes.
-
Incubate the reactions at 37°C for a specified time course (e.g., 0, 30, 60, 120 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Analyze the degradation of the target protein by Western blotting using an antibody specific to the target protein.
Protocol 2: Cell-Based Protein Degradation Assay (Western Blot)
This protocol is used to determine the DC50 and Dmax of a PROTAC in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC of interest
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a DMSO-only control.
-
Treat the cells with the different concentrations of the PROTAC and incubate for a specific duration (e.g., 4, 8, 16, or 24 hours).
-
After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration. Plot the data to calculate the DC50 and Dmax values.
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Application Notes and Protocols for PROTACs Utilizing Thalidomide-NH-C5-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4][5] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[][7][8]
Thalidomide (B1683933) and its derivatives are widely used as ligands to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CULLIN-RING Ligase 4 (CRL4) complex.[9][10][11] Thalidomide-NH-C5-NH2 hydrochloride is a key building block for synthesizing CRBN-recruiting PROTACs, incorporating the thalidomide moiety for CRBN engagement and a C5 amine linker for conjugation to a POI ligand.[12][13][14]
These application notes provide a comprehensive guide to the experimental design and execution of key assays for the preclinical evaluation of PROTACs developed using this compound.
Mechanism of Action: CRBN-Mediated Protein Degradation
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ligase.[4][][9] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[9] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[9]
Figure 1: Mechanism of action for a thalidomide-based PROTAC.
Experimental Workflow
A typical workflow for evaluating a novel PROTAC involves a series of in vitro and cell-based assays to confirm its mechanism of action and quantify its efficacy.
Figure 2: General experimental workflow for PROTAC evaluation.
Key Experimental Protocols
Ternary Complex Formation Assay
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[4][][15] Various biophysical and biochemical methods can be employed to characterize the formation and stability of the POI-PROTAC-CRBN complex.[][7][16]
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol outlines a general TR-FRET assay to monitor ternary complex formation.
Materials:
-
Purified recombinant POI (tagged, e.g., His-tag)
-
Purified recombinant CRBN/DDB1 complex (tagged, e.g., GST-tag)
-
Thalidomide-based PROTAC
-
TR-FRET Donor (e.g., Europium-labeled anti-His antibody)
-
TR-FRET Acceptor (e.g., APC-labeled anti-GST antibody)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add a fixed concentration of the tagged POI and the tagged CRBN/DDB1 complex to each well.
-
Add the serially diluted PROTAC to the wells. Include a vehicle control (e.g., DMSO).
-
Add the TR-FRET donor and acceptor antibodies to each well.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission). A bell-shaped curve is often observed, indicating the formation and subsequent disruption of the ternary complex at high PROTAC concentrations (the "hook effect").[7][17][18]
| Parameter | Description | Example Value |
| POI Concentration | Final concentration of the protein of interest. | 10 nM |
| CRBN/DDB1 Conc. | Final concentration of the E3 ligase complex. | 20 nM |
| PROTAC Conc. Range | Range of PROTAC concentrations tested. | 0.1 nM - 10 µM |
| Incubation Time | Duration of the binding reaction. | 2 hours |
Table 1: Example parameters for a TR-FRET based ternary complex formation assay.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.[9][19]
Protocol: Western Blot-Based Ubiquitination Assay
Materials:
-
Purified recombinant POI
-
Purified recombinant E1 activating enzyme (e.g., UBE1)
-
Purified recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Purified recombinant CRL4-CRBN complex
-
Ubiquitin
-
ATP
-
Thalidomide-based PROTAC
-
Ubiquitination Reaction Buffer
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Assemble the ubiquitination reactions on ice in microcentrifuge tubes. A typical reaction includes E1, E2, CRL4-CRBN, POI, ubiquitin, and ATP in reaction buffer.
-
Add the PROTAC at various concentrations to the respective tubes. Include a no-PROTAC control.
-
Initiate the reaction by incubating at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent imager. The appearance of higher molecular weight bands or a smear above the unmodified POI indicates polyubiquitination.[9]
| Component | Final Concentration |
| E1 Enzyme | 50-100 nM |
| E2 Enzyme | 0.2-1 µM |
| CRL4-CRBN | 100-500 nM |
| Protein of Interest (POI) | 0.5-2 µM |
| Ubiquitin | 10-50 µM |
| ATP | 2-5 mM |
| PROTAC | 0.01 - 10 µM |
Table 2: Typical component concentrations for an in vitro ubiquitination reaction.
Target Protein Degradation Assay
This is a crucial cell-based assay to determine the potency and efficacy of the PROTAC in degrading the target protein within a cellular context.[20][21]
Protocol: Western Blot-Based Degradation Assay
Materials:
-
Cell line endogenously expressing the POI
-
Thalidomide-based PROTAC
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform Western blotting as described in the ubiquitination assay protocol, probing for both the POI and the loading control.
-
Quantify the band intensities. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).[22][23]
| Parameter | Description | Example Value |
| Cell Line | Human cell line expressing the target protein | HEK293, HeLa, or disease-relevant line |
| PROTAC Conc. Range | Concentration range for dose-response | 1 nM - 10 µM |
| Treatment Duration | Time points for time-course analysis | 2, 4, 8, 16, 24 hours |
| DC₅₀ | Half-maximal degradation concentration | 50 nM |
| Dₘₐₓ | Maximum degradation percentage | >90% |
Table 3: Example parameters and readouts for a cellular degradation assay.
Data Presentation and Interpretation
Quantitative data from the described assays should be systematically organized to facilitate comparison and decision-making.
| PROTAC ID | Ternary Complex EC₅₀ (nM) | Degradation DC₅₀ (nM) | Degradation Dₘₐₓ (%) | Selectivity (vs. Off-Target X) |
| PROTAC-A | 15 | 25 | 95 | >100-fold |
| PROTAC-B (linker variant) | 50 | 80 | 88 | >50-fold |
| Inactive Control | >10,000 | >10,000 | <10 | N/A |
Table 4: Summary of key performance indicators for PROTAC candidates.
Selectivity and Off-Target Effects
A critical aspect of PROTAC development is ensuring selectivity for the intended target. Thalidomide-based PROTACs can potentially induce the degradation of endogenous neosubstrates of CRBN, such as IKZF1/3 and SALL4.[10][17][18] Therefore, it is essential to perform proteome-wide analysis (e.g., using mass spectrometry) to identify any off-target degradation events. An inactive control PROTAC, where the thalidomide moiety is modified to abolish CRBN binding, should be included in these experiments to confirm that the observed degradation is dependent on E3 ligase recruitment.[24]
Conclusion
The successful development of PROTACs utilizing this compound requires a systematic and multi-faceted experimental approach. The protocols and guidelines presented here provide a robust framework for the biochemical and cellular characterization of novel PROTACs, enabling the identification of potent and selective protein degraders for therapeutic applications. Careful consideration of ternary complex formation, ubiquitination, cellular degradation, and off-target effects is paramount to advancing promising candidates through the drug discovery pipeline.
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. resources.revvity.com [resources.revvity.com]
- 5. reactionbiology.com [reactionbiology.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Ternary Complex Formation [france.promega.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 19. lifesensors.com [lifesensors.com]
- 20. benchchem.com [benchchem.com]
- 21. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 22. promega.co.jp [promega.co.jp]
- 23. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing PROTAC Efficiency with Thalidomide-NH-C5-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome, the cell's natural protein disposal system.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
Thalidomide and its derivatives are well-established ligands for the Cereblon (CRBN) substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[2] Thalidomide-NH-C5-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate that incorporates the thalidomide-based cereblon ligand and a linker used in PROTAC technology.[3] This document provides detailed application notes and protocols for assessing the efficiency of PROTACs utilizing this compound.
Mechanism of Action of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of a specific target protein. The PROTAC molecule acts as a molecular bridge, facilitating the formation of a ternary complex between the POI and the CRL4-CRBN E3 ligase.[2] This proximity-induced event triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2]
References
Application Notes and Protocols for Novel Protein Target Degradation using Thalidomide-NH-C5-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.
This document provides detailed application notes and protocols for the use of Thalidomide-NH-C5-NH2 hydrochloride , a key building block in the synthesis of PROTACs. This compound incorporates a thalidomide (B1683933) moiety, which serves as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a C5 alkyl linker with a terminal amine group for conjugation to a target protein ligand. By hijacking the CRBN E3 ligase, PROTACs synthesized from this building block can induce the ubiquitination and subsequent degradation of a wide range of protein targets.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. In the case of PROTACs synthesized with this compound, the thalidomide moiety binds to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event recruits the entire E3 ligase machinery to the POI, which is bound by the other end of the PROTAC molecule.
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into small peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Data Presentation: Performance of a Representative Thalidomide-C5-Linker-Based PROTAC
| PROTAC Name | Target Protein | E3 Ligase Ligand | Target Ligand | Linker Type | DC50 | Dmax | Cell Line | Reference |
| dBET1 | BRD4 | Thalidomide | JQ1 | Alkyl Chain | ~25 nM | >90% | Jurkat | [1] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific target protein, the target ligand, the linker length and composition, and the cell line used. The data presented here should be considered as a representative example.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for the covalent coupling of this compound to a target protein ligand containing a carboxylic acid functional group.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid moiety
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolution: In a clean, dry reaction vial, dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Activation: Add PyBOP (1.2 equivalents) and DIPEA (3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using mass spectrometry and NMR spectroscopy.
Protocol 2: Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps to determine the potency (DC50) and efficacy (Dmax) of a novel PROTAC in degrading a target protein.[2]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis apparatus, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[3]
-
Protocol 3: Quantitative Proteomics for Off-Target Analysis
This protocol provides a general workflow for using quantitative mass spectrometry to assess the selectivity of a PROTAC and identify potential off-target effects.[4]
Materials:
-
Cell line of interest
-
PROTAC and vehicle control (DMSO)
-
Lysis buffer for mass spectrometry (e.g., urea-based)
-
Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA)
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC at a concentration around its DC50 value and a vehicle control for a specified time (e.g., 6-24 hours).
-
Protein Extraction and Digestion:
-
Harvest and lyse the cells in a urea-based lysis buffer.
-
Quantify the protein concentration.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digest the proteins into peptides using trypsin.
-
-
Peptide Labeling (Optional): Label the peptides from different treatment groups with TMT reagents according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution LC-MS/MS system.
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify the proteins in each sample.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
-
Potential off-targets are proteins that show significant and dose-dependent degradation.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel PROTACs that hijack the CRBN E3 ligase. The protocols and information provided in this document offer a comprehensive guide for researchers to design, synthesize, and evaluate new protein degraders. Rigorous experimental validation, including the determination of degradation potency and selectivity, is crucial for the successful development of effective and safe targeted protein degradation therapeutics.
References
Methodological Considerations for Thalidomide-NH-C5-NH2 Hydrochloride Linker Chemistry in Targeted Protein Degradation
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation (TPD).
Introduction:
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The choice of the E3 ligase ligand and the nature of the linker are critical for the efficacy and selectivity of the PROTAC.
Thalidomide (B1683933) and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase. This application note focuses on the methodological considerations for the use of Thalidomide-NH-C5-NH2 hydrochloride, a common linker-E3 ligase ligand building block in PROTAC synthesis. This molecule incorporates the thalidomide moiety for CRBN recruitment and a 5-carbon alkyl chain with a terminal amine, providing a versatile point of attachment for a POI ligand. The hydrochloride salt form generally offers improved water solubility and stability.[1]
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ubiquitin ligase complex, which includes Cullin-4A (CUL4A), Damaged DNA Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1). This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of action of a thalidomide-based PROTAC.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the initial synthesis of a substituted phthalimide, followed by the formation of the glutarimide (B196013) ring, and finally deprotection. The following is a representative synthetic workflow.
Figure 2: General synthetic workflow for this compound.
Protocol 1: Synthesis of tert-Butyl (5-(1,3-dioxoisoindolin-4-yl)pentyl)carbamate (Intermediate 1)
-
Materials: 4-Bromophthalic anhydride, N-Boc-1,5-diaminopentane, glacial acetic acid.
-
Procedure:
-
Dissolve 4-bromophthalic anhydride (1.0 eq) and N-Boc-1,5-diaminopentane (1.1 eq) in glacial acetic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Synthesis of tert-Butyl (5-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)pentyl)carbamate (Intermediate 2)
-
Materials: Intermediate 1, 3-aminopiperidine-2,6-dione hydrochloride, triethylamine (B128534), pyridine.
-
Procedure:
-
To a solution of Intermediate 1 (1.0 eq) in pyridine, add 3-aminopiperidine-2,6-dione hydrochloride (1.2 eq) and triethylamine (2.5 eq).
-
Heat the reaction mixture to 110 °C for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 3: Synthesis of 4-(5-Aminopentyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Hydrochloride (Final Product)
-
Materials: Intermediate 2, Hydrochloric acid (e.g., 4M in dioxane), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Intermediate 2 (1.0 eq) in DCM.
-
Add an excess of hydrochloric acid solution (e.g., 4M in dioxane, 10 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the hydrochloride salt as a solid.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.
-
Data Presentation: Representative Characterization Data
| Compound | Molecular Formula | Molecular Weight | 1H NMR (Representative Shifts) | Mass Spec (m/z) |
| Thalidomide-NH-C5-NH2 HCl | C18H21ClN4O4 | 408.84 | δ 8.0-7.5 (m, Ar-H), 5.1 (dd, CH-N), 3.0-2.0 (m, piperidine (B6355638) & alkyl CH2), 1.7-1.4 (m, alkyl CH2) | [M+H]+ = 373.18 |
Note: The above data is representative and should be confirmed by experimental analysis.
Biological Evaluation of PROTACs Utilizing the Thalidomide-NH-C5-NH2 Linker
The biological evaluation of a PROTAC involves a series of assays to confirm its mechanism of action and determine its efficacy.
Figure 3: Workflow for the biological evaluation of a PROTAC.
Protocol 4: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment:
-
Seed cells in a suitable plate and allow them to adhere.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Protocol 5: Ternary Complex Formation Assay (AlphaLISA)
-
Materials: Purified POI (e.g., GST-tagged), purified CRBN-DDB1 complex (e.g., FLAG-tagged), PROTAC, AlphaLISA anti-GST acceptor beads, and anti-FLAG donor beads.
-
Procedure:
-
In a 384-well plate, add the POI, CRBN-DDB1 complex, and serial dilutions of the PROTAC.
-
Incubate to allow for ternary complex formation.
-
Add the AlphaLISA acceptor and donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration.
-
Quantitative Data in Biological Evaluation
| Parameter | Description | Typical Assay |
| DC50 | The concentration of PROTAC that induces 50% degradation of the target protein. | Western Blot, In-Cell Western |
| Dmax | The maximum percentage of target protein degradation achieved. | Western Blot, In-Cell Western |
| KD (binary) | Dissociation constant for the binding of the PROTAC to the POI or E3 ligase. | SPR, ITC, TR-FRET |
| KD (ternary) | Dissociation constant for the formation of the ternary complex. | SPR, ITC, AlphaLISA |
| α (Cooperativity) | A measure of the cooperativity in ternary complex formation. | SPR, ITC, AlphaLISA |
| IC50 | The concentration of PROTAC that inhibits cell viability by 50%. | MTT, CellTiter-Glo |
Conclusion
The this compound linker is a valuable tool for the synthesis of CRBN-recruiting PROTACs. Its straightforward chemistry and the commercial availability of precursors facilitate the rapid generation of PROTAC libraries for targeted protein degradation studies. The protocols and methodological considerations outlined in this application note provide a framework for the synthesis, characterization, and biological evaluation of PROTACs incorporating this linker, enabling researchers to efficiently advance their drug discovery programs. Rigorous characterization of both the chemical properties of the PROTAC and its biological activity is essential for the development of potent and selective protein degraders.
References
Application of Thalidomide-NH-C5-NH2 Hydrochloride in Cancer Research: A Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Thalidomide-NH-C5-NH2 Hydrochloride
This compound is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It is a functionalized E3 ligase ligand-linker conjugate, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This molecule incorporates the well-characterized thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cellular protein degradation machinery.[2] The thalidomide core is connected to a 5-carbon (C5) aliphatic chain that terminates in a primary amine (-NH2), providing a versatile reactive handle for conjugation to a ligand targeting a specific protein of interest (POI).[1][2] The hydrochloride salt form typically enhances the compound's solubility and stability.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized using this building block are heterobifunctional molecules. One end (the thalidomide "warhead") engages the CRBN E3 ligase, while the other end binds to a specific cancer-related protein. The linker, derived from the C5 chain, serves to bridge these two proteins, inducing the formation of a ternary complex (POI-PROTAC-CRBN).[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Exemplary Application: Targeting the Oncogenic Phosphatase SHP2
To illustrate the practical application of a thalidomide-based PROTAC with a similar linker system, we will use the targeted degradation of SHP2 (Src homology 2 domain-containing phosphatase 2) as a representative example, based on the findings from a study by Yang et al. (2021).[2]
Background on SHP2 in Cancer
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[2] It is a key component of the RAS-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways, which are frequently hyperactivated in various cancers.[2] As a downstream mediator for multiple receptor tyrosine kinases (RTKs), SHP2 acts as a positive regulator of these oncogenic cascades. Consequently, inhibiting or degrading SHP2 is a highly attractive strategy for cancer therapy.
PROTAC Design and Efficacy
In their study, Yang et al. designed and synthesized a series of thalidomide-based PROTACs to degrade SHP2.[2] A lead compound, identified as compound 11 , was shown to be a highly efficient SHP2 degrader. This molecule consists of a SHP2 inhibitor, a linker, and a thalidomide moiety. While the exact linker is different, the principle of using a thalidomide-based CRBN ligand to degrade a target protein is identical to the intended use of this compound. Compound 11 induced potent and selective degradation of SHP2 in cancer cells.[2]
Data Presentation
The efficacy of the exemplary SHP2-targeting PROTAC (compound 11 ) is summarized below. This data demonstrates the potent degradation capacity and subsequent anti-proliferative effects achievable with this class of molecules.
Table 1: SHP2 Degradation Efficacy
| Compound | DC₅₀ (nM) | Cell Line | Time Point |
|---|---|---|---|
| 11 | 6.02 | MV4-11 | 24h |
Data sourced from Yang et al., European Journal of Medicinal Chemistry, 2021.[2] DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.
Table 2: Anti-proliferative Activity
| Compound | IC₅₀ (µM) | Cell Line | Time Point |
|---|---|---|---|
| 11 | 0.015 | MV4-11 | 72h |
Data sourced from Yang et al., European Journal of Medicinal Chemistry, 2021.[2] IC₅₀: The concentration of the compound that results in 50% inhibition of cell proliferation.
Diagrams and Visualizations
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: Experimental workflow for evaluating a PROTAC degrader.
Caption: Simplified SHP2 signaling pathway in cancer.
Experimental Protocols
The following are detailed protocols for key experiments, adapted from methodologies typically used in the evaluation of PROTACs, such as those targeting SHP2.
Protocol 1: Western Blot Analysis for SHP2 Degradation
This protocol is used to quantify the reduction in SHP2 protein levels following treatment with a PROTAC.
1. Cell Culture and Treatment: a. Seed MV4-11 (or another suitable cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere and grow for 24 hours. c. Prepare serial dilutions of the SHP2-PROTAC in fresh culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO). d. Aspirate the old medium and add the PROTAC-containing medium to the cells. e. Incubate for a specified time (e.g., 24 hours) at 37°C and 5% CO₂.
2. Cell Lysis and Protein Quantification: a. Place culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Immunoblotting: a. Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-PAGE gel. Include a protein ladder. c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. f. Incubate the membrane overnight at 4°C with a primary antibody specific for SHP2 (e.g., at 1:1000 dilution). g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate with an HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature. i. Wash the membrane again as in step 3g. j. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using an imaging system. k. To ensure equal loading, strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH or β-actin).
4. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the SHP2 band intensity to the corresponding loading control band intensity. c. Calculate the percentage of SHP2 remaining relative to the vehicle-treated control. d. Plot the percentage of remaining SHP2 against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ value.
Protocol 2: Cell Viability Assay
This protocol measures the effect of SHP2 degradation on cancer cell proliferation.
1. Cell Seeding: a. Seed MV4-11 cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. b. Incubate for 24 hours to allow cells to adapt.
2. Compound Treatment: a. Prepare a 2x concentration serial dilution of the SHP2-PROTAC in culture medium. b. Add 100 µL of the 2x PROTAC solutions to the corresponding wells to achieve a final 1x concentration. Include wells for vehicle control (e.g., 0.1% DMSO). c. Incubate the plate for 72 hours at 37°C and 5% CO₂.
3. Viability Measurement (using CellTiter-Glo® as an example): a. Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add CellTiter-Glo® reagent to each well (typically a volume equal to the culture medium volume, e.g., 100 µL). c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate-reading luminometer.
4. Data Analysis: a. Calculate the cell viability as a percentage relative to the vehicle-treated control cells (set to 100%). b. Plot the percent viability against the logarithm of the PROTAC concentration. c. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
References
Application Notes and Protocols for Developing a Novel PROTAC using Thalidomide-NH-C5-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2][3] A PROTAC molecule consists of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][4] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5]
Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the Cullin-RING E3 ligase 4 (CRL4) complex.[6][] Thalidomide-NH-C5-NH2 hydrochloride is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide-based Cereblon ligand and a linker, making it a valuable building block in PROTAC technology.[8][9][10] These application notes provide a comprehensive guide and detailed protocols for the development and characterization of a novel PROTAC utilizing this compound.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of a thalidomide-based PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase.[5][6] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome.[5]
Caption: PROTAC-mediated ubiquitination and degradation pathway.
Experimental Workflow for PROTAC Development
The development and validation of a novel PROTAC follows a structured workflow, beginning with the assessment of target degradation in a cellular context, followed by mechanistic assays to confirm the mode of action, and concluding with an evaluation of the PROTAC's effect on cell viability.
Caption: Experimental workflow for PROTAC development and validation.
Detailed Experimental Protocols
Target Protein Degradation Assay by Western Blot
This assay is the primary method to quantify the degradation of the target protein in a cellular context.[1]
a. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare a dilution series of the PROTAC in cell culture medium. A typical concentration range is from 1 nM to 10 µM.[1]
-
Include the following controls:
-
Remove the old medium and add the medium containing the different concentrations of PROTACs and controls.
-
Incubate for the desired time period (e.g., 4, 8, 12, or 24 hours).[1]
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.[1]
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.[1]
c. Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[1]
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Visualize the bands using an ECL substrate and a chemiluminescence imaging system.[1]
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control (100%).
-
The percentage of degradation is calculated as 100% - % remaining protein.[1]
-
Plot the percentage of protein degradation against the log of the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded).
| Parameter | Condition | Purpose |
| PROTAC Concentration | 1 nM - 10 µM | To determine the dose-dependent degradation profile and DC50. |
| Incubation Time | 4, 8, 12, 24 hours | To assess the kinetics of protein degradation. |
| Vehicle Control (DMSO) | Equivalent volume to PROTAC | To establish the baseline protein level (100%). |
| Proteasome Inhibitor | 10 µM MG132 | To confirm that degradation is proteasome-dependent. |
| Loading Control | GAPDH, β-actin | To ensure equal protein loading for accurate quantification. |
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[5]
a. Reagents and Materials:
| Component | Stock Concentration | Final Concentration |
| E1 Activating Enzyme | 1 µM | 50-100 nM |
| E2 Conjugating Enzyme | 10 µM | 0.5-1 µM |
| E3 Ligase Complex (CRL4-CRBN) | 2.5 µM | 100 nM |
| Ubiquitin | 1 mg/mL (117 µM) | 5 - 10 µM |
| Protein of Interest (POI) | 10-50 µM | 200 - 500 nM |
| PROTAC Molecule | 10 mM (in DMSO) | 0.1 - 10 µM |
| ATP Solution | 100 mM | 2 - 5 mM |
| 10X Ubiquitination Buffer | 10X | 1X |
b. Experimental Protocol:
-
Set up reactions in microcentrifuge tubes on ice.
-
Add the components in the following order: buffer, ATP, E1, E2, Ubiquitin, POI, E3 ligase, and PROTAC/DMSO.
-
Set up essential control reactions:
-
Initiate the reaction by incubating at 37°C for 30-90 minutes.
-
Stop the reaction by adding 5X SDS-PAGE Loading Buffer.[5]
-
Boil the samples at 95-100°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody against the POI to detect higher molecular weight ubiquitinated species.[5]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the PROTAC on cell proliferation and cytotoxicity.[4][11]
a. Protocol:
-
Seed cells in a 96-well white-walled plate at a suitable density.
-
After 24 hours, treat the cells with a range of PROTAC concentrations.
-
Incubate for a period that corresponds to the observed protein degradation (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium).[11][12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure the luminescence using a plate reader.
b. Data Analysis:
-
The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.[11]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 (concentration at which 50% of cell viability is inhibited).
| Assay | Principle | Endpoint | Typical Readout |
| Western Blot | Immunodetection of specific proteins | Protein levels | Band intensity |
| In Vitro Ubiquitination | Reconstitution of the ubiquitination cascade | Polyubiquitination of POI | Higher molecular weight bands on a Western blot |
| CellTiter-Glo® | ATP measurement in viable cells | Cell viability | Luminescence |
Logical Framework for PROTAC Optimization
The development of an effective PROTAC often requires an iterative optimization process. The data obtained from the initial experiments will guide the subsequent design and synthesis of improved PROTAC molecules.
Caption: Logical framework for the iterative optimization of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Degradation with Thalidomide-NH-C5-NH2 Hydrochloride PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low degradation efficiency with Thalidomide-NH-C5-NH2 hydrochloride and other thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is a Thalidomide-based PROTAC and how does it work?
A1: A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific proteins from cells.[1] It consists of three parts: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] Thalidomide-based PROTACs use thalidomide (B1683933) or its analogs (like lenalidomide (B1683929) and pomalidomide) to recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][4][5] By bringing the POI and CRBN into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 enzyme to the POI, marking it for degradation by the 26S proteasome.[1][2]
Q2: What are the most common reasons for low or no target protein degradation?
A2: Low degradation efficiency with thalidomide-based PROTACs typically stems from one of several key areas:
-
Inefficient Ternary Complex Formation: The crucial step where the POI, PROTAC, and E3 ligase come together may be unstable or sterically hindered.[6][7]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-POI or PROTAC-CRBN) instead of the productive ternary complex, paradoxically reducing degradation.[8][9][10]
-
Poor Physicochemical Properties: The PROTAC may have low aqueous solubility or poor permeability across the cell membrane, preventing it from reaching its intracellular target.[11][12][13]
-
Biological System Limitations: The target cell line may have insufficient expression of the target protein or, more commonly, the CRBN E3 ligase.[6][14]
-
Compound Instability: The PROTAC molecule itself may be chemically unstable or rapidly metabolized in the cell culture medium or within the cells.[13]
Q3: What is the "hook effect" and how does it affect my degradation results?
Q4: Why is the linker (e.g., -NH-C5-NH2) so critical for PROTAC function?
A4: The linker is a pivotal component that dictates the efficacy of a PROTAC.[15][16] Its length, chemical composition, rigidity, and attachment points are crucial for enabling the formation of a stable and productive ternary complex.[15][17] If the linker is too short, it can cause steric hindrance; if it's too long, it may not bring the POI and E3 ligase into close enough proximity for efficient ubiquitin transfer.[15][17] The linker's chemical properties also significantly influence the PROTAC's solubility, cell permeability, and metabolic stability.[13][15] Therefore, linker optimization is a critical step in developing a potent PROTAC.[3][18]
Troubleshooting Guide
Problem 1: No or Low Target Protein Degradation Observed
| Possible Cause | Troubleshooting Steps & Solutions |
| Inefficient Ternary Complex Formation | 1. Optimize PROTAC Concentration: Perform a dose-response experiment across a wide concentration range (e.g., 1 pM to 100 µM) to identify the optimal concentration for degradation and rule out the "hook effect".[6][9] 2. Modify Linker: The C5 alkyl amine linker may not be optimal for your specific target. Synthesize and test analogs with different linker lengths and compositions (e.g., PEG-based, more rigid structures) to improve ternary complex stability.[15][18] 3. Assess Ternary Complex Directly: Use biophysical assays like Co-Immunoprecipitation (Co-IP), AlphaLISA, or Surface Plasmon Resonance (SPR) to confirm and quantify ternary complex formation in vitro or in cells.[6][10] |
| Low E3 Ligase (CRBN) or Target Protein Expression | 1. Verify Protein Expression: Use Western Blotting to confirm that the cell line expresses sufficient levels of both the target protein and CRBN.[6] 2. Use a Positive Control: Test your PROTAC in a cell line known to have high CRBN expression. 3. Consider Alternative E3 Ligases: If CRBN expression is consistently low, consider designing a PROTAC that recruits a different E3 ligase, such as VHL. |
| Poor Cell Permeability or Low Compound Stability | 1. Confirm Target Engagement in Cells: Utilize assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to verify that the PROTAC is entering the cells and binding to its target.[6] Poor cell permeability is a common issue for PROTACs due to their high molecular weight.[11][12] 2. Evaluate Compound Stability: Use LC-MS/MS to measure the stability of the PROTAC in your cell culture medium and cell lysates over time to check for degradation.[6] 3. Improve Physicochemical Properties: Modify the linker or other parts of the PROTAC to enhance solubility and permeability. Incorporating hydrophilic elements like PEG or rigidifying the linker can help.[15][17] |
| PROTAC Integrity Issues | 1. Confirm Purity and Structure: Verify the chemical structure and purity (>95%) of your PROTAC stock using methods like NMR and mass spectrometry.[19] 2. Check for Aggregation: High concentrations of PROTACs can lead to aggregation, reducing the effective concentration.[13] Assess solubility in your assay buffers. |
Problem 2: A "Bell-Shaped" Dose-Response Curve (Hook Effect) is Observed
| Possible Cause | Troubleshooting Steps & Solutions |
| High PROTAC Concentration | 1. Extend Dose-Response Range: Ensure your concentration range is wide enough, with more dilution points at the higher end, to fully characterize the bell shape.[8] 2. Determine Optimal Concentration: Identify the concentration that provides maximum degradation (Dmax) and use this concentration for subsequent experiments.[9] 3. Perform Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 8, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the kinetics.[8] |
Problem 3: Inconsistent Results Between Biochemical and Cellular Assays
| Possible Cause | Troubleshooting Steps & Solutions |
| Different Experimental Conditions | 1. Validate with Orthogonal Assays: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, Western Blot) assays to confirm findings.[6] 2. Acknowledge Cellular Complexity: Biochemical assays with purified proteins may not fully replicate the cellular environment, where factors like protein concentrations and post-translational modifications can influence ternary complex formation.[19] A transient complex in a cellular context can be sufficient to drive degradation.[6] |
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy (Representative Data) Data suggests that optimal linker length is highly dependent on the specific target and E3 ligase pair.
| Target Protein | E3 Ligase | Linker Type | Optimal Linker Length (atoms) | Observation |
| ERα | CRBN | PEG/Alkyl | ~16 | Both shorter and longer linkers resulted in significantly reduced degradation efficacy.[15] |
| p38α | CRBN | PEG/Alkyl | 15-17 | Linker length was identified as a crucial parameter for potent degradation.[15] |
| BTK | CRBN | Alkyl | >5 | Longer linkers showed potent degradation, but lacked positive cooperativity in ternary complex formation.[3] |
Table 2: Comparison of Common Assays for PROTAC Characterization
| Assay | Purpose | Advantages | Disadvantages |
| Western Blot | Quantify protein degradation | Gold standard, directly measures protein levels.[1] | Low throughput, semi-quantitative without careful controls. |
| NanoBRET™ / HiBiT | Measure ternary complex formation and degradation in live cells | Real-time kinetics, high throughput.[6][20] | Requires genetic modification of the target protein. |
| CETSA | Confirm target engagement in cells | Label-free, confirms intracellular binding.[6] | Lower throughput, may not work for all targets. |
| AlphaLISA / HTRF | Measure ternary complex formation in vitro | Homogeneous, high throughput, sensitive.[10][20] | In vitro, may not fully reflect cellular conditions. |
| LC-MS/MS | Quantify PROTAC stability / Proteomics | Measures compound levels accurately, can assess off-targets.[6][21] | Requires specialized equipment, complex data analysis. |
Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: Mechanism of CRBN-mediated protein degradation by a Thalidomide-based PROTAC.[21]
Caption: Troubleshooting workflow for loss of target degradation with PROTACs.[7]
Caption: Experimental workflow for quantifying PROTAC-induced protein degradation via Western Blotting.[22]
Experimental Protocols
Protocol 1: Western Blot for Quantifying Protein Degradation[1][22]
This protocol is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to the POI and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[1] Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).[1] Incubate for a predetermined time (e.g., 16 or 24 hours) at 37°C.[1]
-
Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[1] Add lysis buffer to the dish, scrape the cells, and collect the lysate.[1]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris.[1] Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]
-
SDS-PAGE and Transfer: Load equal amounts of denatured protein for each sample onto an SDS-PAGE gel and separate via electrophoresis.[1] Transfer the separated proteins to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system.[22] Quantify the intensity of the bands using densitometry software. Normalize the target protein level to the corresponding loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol helps determine if the PROTAC can induce the formation of the POI-PROTAC-CRBN complex within cells.
Materials:
-
Treated cell lysates (from Protocol 1, Step 2)
-
Co-IP buffer (non-denaturing)
-
Antibody specific to the target protein or a tag (e.g., anti-FLAG)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western Blot (anti-POI, anti-CRBN)
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration, a high (hook effect) concentration, and a vehicle control for a shorter duration (e.g., 2-4 hours).
-
Immunoprecipitation: Lyse cells in non-denaturing Co-IP buffer. Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with an antibody against your POI overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate/antibody mixture and incubate for 1-2 hours to capture the immune complexes.
-
Washes: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli sample buffer. Analyze the eluate by Western Blot, probing for both the POI (to confirm successful IP) and CRBN (to confirm co-immunoprecipitation and thus ternary complex formation). An increased CRBN signal in the PROTAC-treated sample compared to the control indicates complex formation.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement[6]
CETSA assesses whether the PROTAC binds to its target protein in intact cells by measuring changes in the protein's thermal stability.
Materials:
-
Cultured cells
-
PROTAC compound and vehicle control
-
PBS
-
Equipment for heating samples precisely (e.g., PCR thermocycler)
-
Lysis equipment (for freeze-thaw cycles)
-
Western Blot materials (from Protocol 1)
Methodology:
-
Cell Treatment: Treat cells in suspension or adherent plates with the PROTAC or vehicle control for a defined period (e.g., 1 hour).
-
Heating: Aliquot the treated cells into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, then cool to room temperature. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by performing 3-5 rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the precipitated/aggregated protein (pellet).
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature point by Western Blot.
-
Data Interpretation: Successful binding of the PROTAC to the target protein will stabilize it, resulting in more soluble protein remaining at higher temperatures compared to the vehicle-treated control. Plot the percentage of soluble protein against temperature to generate a "melting curve." A rightward shift in the curve for the PROTAC-treated sample indicates target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 17. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 18. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length from Thalidomide-NH-C5-NH2 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing linker length for molecules derived from Thalidomide-NH-C5-NH2 hydrochloride, a common building block for Cereblon (CRBN) E3 ligase recruiters used in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC derived from this compound?
A1: The linker in a PROTAC is a crucial component that connects the Thalidomide-based Cereblon (CRBN) E3 ligase binding moiety to the ligand that binds to the protein of interest (POI). Its length, composition, and attachment points are critical for inducing an effective ternary complex formation between CRBN, the PROTAC, and the POI, which is necessary for the subsequent ubiquitination and degradation of the POI. The inherent C5 amine linker in this compound provides a convenient starting point for further elongation and modification.
Q2: My PROTAC, synthesized from this compound, shows low degradation efficacy (low Dmax). What are the potential linker-related issues?
A2: Low degradation efficacy can stem from several linker-related problems:
-
Suboptimal Length: The linker may be too short or too long, preventing the formation of a stable and productive ternary complex. An improper length can lead to steric hindrance or an unfavorable orientation of the E3 ligase and the POI.
-
Poor Solubility: Linker compositions, such as long alkyl chains, can decrease the overall solubility of the PROTAC, reducing its cellular availability and activity.
-
Incorrect Attachment Points: While using this compound directs the linker attachment, the corresponding attachment point on the POI ligand is also critical for proper ternary complex geometry.
Q3: How does linker length and composition affect the "hook effect" in PROTACs?
A3: The "hook effect" is a phenomenon where the degradation efficacy of a PROTAC decreases at higher concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-CRBN) rather than the productive ternary complex (POI-PROTAC-CRBN). A well-optimized linker can help stabilize the ternary complex, increasing its cooperativity and potentially mitigating the hook effect, leading to a wider effective concentration range.
Troubleshooting Guide
Problem 1: Newly synthesized PROTAC is inactive or has very high DC50 values.
| Possible Cause | Suggested Solution |
| Ineffective Ternary Complex Formation | The current linker length may not be optimal for inducing a stable ternary complex. Synthesize a small library of PROTACs with varying linker lengths. A common strategy is to vary the number of polyethylene (B3416737) glycol (PEG) units or alkyl chain carbons. |
| Steric Hindrance | The linker or the PROTAC molecule itself may be sterically clashing with either the POI or the E3 ligase complex. Consider altering the linker's composition to something more flexible (e.g., PEG-based) or changing the attachment points on the POI ligand. |
| Low Cell Permeability | The physicochemical properties of the linker might be hindering the PROTAC's ability to cross the cell membrane. Evaluate the PROTAC's LogP and polar surface area. Consider incorporating more polar or ionizable groups into the linker to improve permeability. |
Problem 2: The PROTAC shows good degradation at low concentrations but the effect diminishes at higher concentrations (strong hook effect).
| Possible Cause | Suggested Solution |
| Low Ternary Complex Cooperativity | The linker is not providing the optimal vector and distance to promote favorable protein-protein interactions within the ternary complex. Modify the linker to be more rigid or to include functional groups that can form favorable interactions, which can enhance the stability of the ternary complex. |
| High Binary Complex Formation | At high concentrations, the PROTAC is favoring the formation of separate binary complexes. A linker that better pre-organizes the molecule for ternary complex formation can help. Sometimes, a shorter and more rigid linker can improve cooperativity and reduce the hook effect. |
Quantitative Data Summary
The following table summarizes hypothetical data from a study optimizing linker length for a target protein (Protein X), starting with a thalidomide-based recruiter. This illustrates how linker length can impact degradation performance.
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Alkyl Chain | 8 | 550 | 35 |
| PROTAC-2 | Alkyl Chain | 11 | 120 | 75 |
| PROTAC-3 | Alkyl Chain | 14 | 25 | 92 |
| PROTAC-4 | Alkyl Chain | 17 | 95 | 80 |
| PROTAC-5 | PEG | 12 | 15 | 95 |
| PROTAC-6 | PEG | 15 | 40 | 88 |
-
DC50: Concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of target protein degradation achieved.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Library with Varying Linker Lengths
This protocol describes a general method for synthesizing a small library of PROTACs with varying linker lengths starting from this compound and a POI ligand containing a carboxylic acid handle.
-
Prepare Activated Linkers:
-
For each desired length, dissolve the corresponding dicarboxylic acid linker (e.g., adipic acid, suberic acid) in a suitable solvent like DMF.
-
Add 1.1 equivalents of a coupling reagent like HATU and 2 equivalents of a base like DIPEA.
-
Stir at room temperature for 15 minutes to activate one end of the linker.
-
-
Couple Linker to Thalidomide Moiety:
-
Add 1 equivalent of this compound to the activated linker solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, purify the product (Linker-Thalidomide intermediate) using reverse-phase HPLC.
-
-
Couple Linker-Thalidomide to POI Ligand:
-
Dissolve the purified Linker-Thalidomide intermediate in DMF.
-
Add 1.1 equivalents of HATU and 2 equivalents of DIPEA and stir for 15 minutes to activate the remaining carboxylic acid.
-
Add 1 equivalent of the POI ligand (with a free amine).
-
Stir at room temperature overnight.
-
-
Purification:
-
Purify the final PROTAC product by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
-
Cell Seeding: Seed cells (e.g., HEK293T, or a cell line endogenously expressing the POI) in 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the synthesized PROTACs (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.
-
Visualizations
Caption: Workflow for PROTAC synthesis and optimization.
Technical Support Center: Overcoming the Hook Effect with Thalidomide-NH-C5-NH2 Hydrochloride PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals working with Thalidomide-NH-C5-NH2 hydrochloride-based Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on understanding and mitigating the hook effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs and why is it a concern?
A1: The hook effect is a phenomenon observed in PROTAC-mediated protein degradation where the efficiency of degradation decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped dose-response curve.[2] At optimal concentrations, the PROTAC molecule facilitates the formation of a productive ternary complex between the target protein and the E3 ligase (in this case, Cereblon or CRBN), leading to ubiquitination and subsequent degradation of the target. However, at excessive concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming non-productive binary complexes.[3] These binary complexes compete with the formation of the essential ternary complex, thereby inhibiting the degradation process.[2] This is a significant concern as it can lead to misinterpretation of experimental results, such as underestimation of a PROTAC's potency (DC50) and maximal degradation (Dmax), and could narrow the therapeutic window in a clinical setting.[2]
Q2: What is this compound and what is its role in my PROTAC?
A2: this compound is a synthetic chemical building block used in the construction of PROTACs.[4] It consists of a thalidomide (B1683933) derivative, which serves as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 5-carbon alkyl linker with a terminal amine group (hydrochloride salt).[4] This amine group provides a reactive handle for conjugating the CRBN ligand-linker moiety to a ligand that targets your specific protein of interest, thus forming the final heterobifunctional PROTAC. The hydrochloride salt form generally offers improved water solubility and stability.[4]
Q3: What factors influence the severity of the hook effect?
A3: Several factors can influence the magnitude and onset of the hook effect:
-
Binary Binding Affinities: The individual binding affinities of the PROTAC for the target protein and the E3 ligase play a crucial role. A significant imbalance in these affinities can favor the formation of one binary complex over the other, exacerbating the hook effect.
-
Ternary Complex Cooperativity: This refers to how the binding of one protein to the PROTAC influences the binding of the other. Positive cooperativity, where the formation of a binary complex increases the affinity for the other protein, helps stabilize the ternary complex and can mitigate the hook effect.
-
Linker Length and Composition: The linker is not just a spacer; its length, rigidity, and chemical properties are critical for allowing the formation of a stable and productive ternary complex without steric hindrance.[2][5]
-
Cellular Concentrations: The intracellular concentrations of the target protein and the E3 ligase can also impact the equilibrium between binary and ternary complex formation.
Q4: How can I experimentally confirm that I am observing a true hook effect?
A4: To confirm a hook effect, you should perform a wide dose-response experiment, testing your PROTAC over a broad range of concentrations (e.g., from picomolar to high micromolar).[2] If a hook effect is present, you will observe a bell-shaped curve where protein degradation increases with concentration up to an optimal point, after which it begins to decrease at higher concentrations. Additionally, you can use biophysical or in-cell assays to directly measure ternary complex formation. A hallmark of the hook effect is a decrease in the ternary complex signal at high PROTAC concentrations.
Troubleshooting Guides
Issue 1: I observe a bell-shaped dose-response curve, with decreased degradation at high PROTAC concentrations.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm and Characterize: Perform a detailed dose-response experiment with a wider and more granular range of concentrations to clearly define the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.
-
Optimize PROTAC Concentration: For all future experiments, use your PROTAC at the optimal concentration that achieves Dmax, avoiding the higher concentrations that lead to reduced efficacy.
-
Assess Ternary Complex Formation: If possible, use biophysical (e.g., SPR, ITC) or in-cell (e.g., NanoBRET, FRET) assays to directly correlate the decrease in degradation with a decrease in ternary complex formation at high PROTAC concentrations.
-
Consider PROTAC Redesign: If the hook effect is very pronounced and the optimal concentration window is very narrow, it may be necessary to redesign the PROTAC. This could involve modifying the linker length or composition to improve ternary complex cooperativity or altering the binding affinities of the warhead or E3 ligase ligand.[5]
-
Issue 2: My PROTAC shows weak or no degradation at all tested concentrations.
-
Possible Causes & Troubleshooting Steps:
-
Concentration Range May Be Off: It's possible your entire concentration range is in the hook effect region (if you started too high) or is too low to induce degradation.
-
Solution: Test a very broad range of concentrations, for example from 1 pM to 100 µM.
-
-
Poor Cell Permeability: PROTACs are relatively large molecules and may have difficulty crossing the cell membrane.
-
Solution: Modify the linker to improve physicochemical properties.
-
-
Insufficient Target or E3 Ligase Expression: The cell line you are using may not express sufficient levels of your target protein or CRBN.
-
Solution: Verify the expression levels of both proteins via Western Blot. Consider using a different cell line with higher expression.
-
-
Lack of Ternary Complex Formation: The PROTAC may be unable to effectively bridge the target protein and CRBN due to steric hindrance or poor cooperativity.
-
Solution: Test PROTACs with different linker lengths and compositions. Use biophysical or in-cell assays to directly assess ternary complex formation.
-
-
PROTAC Instability: The compound may be unstable in the cell culture medium or rapidly metabolized within the cell.
-
Solution: Assess the stability of your PROTAC in your experimental conditions using techniques like LC-MS.
-
-
Quantitative Data Summary
The following tables provide representative data for CRBN-recruiting PROTACs to illustrate the impact of linker attachment and composition on degradation performance. Please note that this data is for illustrative purposes, as specific data for PROTACs using the exact this compound linker may vary depending on the target protein and the warhead used.
Table 1: Comparison of Degradation Efficiency for Different Linker Attachment Points on the Thalidomide Scaffold [6]
| Target Protein | Linker Attachment Position | Linker Type | DC50 (nM) | Dmax (%) |
| BTK | C4-pomalidomide | PTD10 | 0.5 | >95 |
| BTK | C5-pomalidomide | PTD16 | ~1.7 | >95 |
| BRD4 | C5-lenalidomide | Compound 21 | 41.8 | Effective Degradation |
This table highlights how the point of attachment of the linker to the thalidomide scaffold can influence the degradation potency (DC50) and efficacy (Dmax).
Table 2: Illustrative Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 50 |
| 100 | 15 |
| 1000 | 40 |
| 10000 | 75 |
This table illustrates a typical bell-shaped dose-response curve characteristic of the hook effect, where the maximal degradation is observed at an intermediate concentration (100 nM in this example).
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Logical relationship of the PROTAC hook effect.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
This protocol provides a standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein and CRBN
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of your PROTAC in cell culture medium. For investigating the hook effect, a wide concentration range is recommended (e.g., 1 nM to 10 µM).
-
Treat the cells with the different PROTAC concentrations and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Western Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
-
Protocol 2: In-Cell Ternary Complex Formation Assay using NanoBRET™
This protocol outlines a method to monitor the formation of the Target-PROTAC-CRBN ternary complex in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for your target protein fused to NanoLuc® luciferase
-
Expression vector for HaloTag®-CRBN
-
This compound-based PROTAC
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
Methodology:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-CRBN expression vectors.
-
Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Assay Setup:
-
Prepare serial dilutions of your PROTAC in Opti-MEM®.
-
Prepare the HaloTag® 618 Ligand and Nano-Glo® Substrate in Opti-MEM® according to the manufacturer's instructions.
-
-
PROTAC Treatment and Signal Detection:
-
Add the PROTAC dilutions to the appropriate wells.
-
Add the HaloTag® 618 Ligand/Substrate mixture to all wells.
-
Incubate the plate at 37°C for the desired time.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emissions using a luminometer capable of filtered luminescence measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the subsequent hook effect at higher concentrations.
-
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Thalidomide-Based PROTACs
Welcome to the technical support center for improving the cell permeability of your Thalidomide-NH-C5-NH2 hydrochloride-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions to help you overcome common challenges in your research and development.
Troubleshooting Guide
Issue: My PROTAC shows potent biochemical activity but weak cellular degradation.
This is a common issue often attributed to poor cell permeability. PROTACs, due to their high molecular weight and polar surface area, frequently face challenges in crossing the cell membrane to reach their intracellular targets.[1][2][3]
Possible Causes and Solutions:
-
High Polarity and Hydrogen Bond Donors (HBDs): The presence of multiple polar functional groups and HBDs can hinder passive diffusion across the lipid bilayer of the cell membrane.
-
Solution 1: Linker Modification. The linker region is a prime target for modification to enhance permeability.[4][5] Consider replacing polar moieties with more lipophilic groups. For instance, substituting a polyethylene (B3416737) glycol (PEG) linker with an alkyl chain can sometimes improve permeability.[6] However, finding the right balance is crucial, as excessive lipophilicity can lead to poor solubility and non-specific binding.[7]
-
Solution 2: Amide-to-Ester Substitution. Replacing an amide bond within the linker with an ester can reduce the number of HBDs and increase lipophilicity, which has been shown to improve cell permeability.[7]
-
Solution 3: Prodrug Strategy. Masking polar groups, such as amines or carboxylic acids, with lipophilic, cleavable moieties can enhance membrane transit. These "prodrugs" are designed to be cleaved by intracellular enzymes, releasing the active PROTAC inside the cell.[8][9]
-
-
Unfavorable Conformation: The three-dimensional shape of a PROTAC in solution significantly influences its ability to permeate cells.
-
Solution: Promote Intramolecular Hydrogen Bonding. Designing the linker to encourage the formation of intramolecular hydrogen bonds can lead to a more compact, "folded" conformation.[9][10] This "chameleonic" behavior shields polar groups, reducing the polar surface area and facilitating passage through the nonpolar cell membrane.[11][12]
-
Issue: How do I know if my PROTAC is a substrate for efflux pumps?
Active efflux by transporters like P-glycoprotein (P-gp) can pump your PROTAC out of the cell, reducing its intracellular concentration and efficacy.
-
Solution: Bidirectional Caco-2 Assay. A bidirectional Caco-2 permeability assay can help determine if your compound is subject to active efflux.[13] If the permeability from the basolateral to the apical side (B-A) is significantly higher than from the apical to the basolateral side (A-B), it suggests active efflux.[13] In such cases, co-dosing with known efflux pump inhibitors can confirm this mechanism.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties that influence the cell permeability of my Thalidomide-based PROTAC?
A1: Several physicochemical properties are critical for PROTAC cell permeability. These include:
-
Molecular Weight (MW): PROTACs typically have high MWs, which can negatively impact permeability.[1][4]
-
Topological Polar Surface Area (TPSA): A lower TPSA is generally associated with better permeability.
-
Lipophilicity (logP/logD): An optimal lipophilicity is required. While increased lipophilicity can improve membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[7]
-
Number of Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can hinder permeability.[1]
-
Rotatable Bonds: A high number of rotatable bonds can lead to a more flexible molecule, which may adopt a conformation more favorable for permeability.[4]
Q2: How does the linker composition affect the permeability of my PROTAC?
A2: The linker is a critical determinant of a PROTAC's physicochemical properties and, consequently, its cell permeability.[4][5]
-
Length: The optimal linker length is a balance between facilitating ternary complex formation and maintaining favorable permeability properties.
-
Composition: As mentioned in the troubleshooting guide, incorporating more lipophilic or rigid elements (e.g., alkyl chains, phenyl rings) and reducing the number of polar groups or HBDs (e.g., amide-to-ester substitution) can enhance permeability.[7][9] The inclusion of basic nitrogen atoms in the linker has also been shown to improve solubility.[9]
-
Flexibility: Linker flexibility can allow the PROTAC to adopt a folded conformation, shielding polar surfaces and improving permeability.[14]
Q3: Which in vitro assays are most suitable for assessing the permeability of my PROTACs?
A3: The two most common and informative assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[15][16] It is useful for early-stage screening and ranking of compounds based on their passive permeability.[16]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[15][17] It provides a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux mechanisms.[17] For PROTACs, it is often recommended over PAMPA as it can provide insights into active transport phenomena.[13][18]
Q4: I am observing low recovery in my Caco-2 assay. What could be the cause and how can I improve it?
A4: Low recovery in Caco-2 assays for PROTACs is a common problem and can be due to poor solubility or non-specific binding to the assay apparatus.[17][19] To improve recovery, consider the following modifications to the standard protocol:
-
Addition of Bovine Serum Albumin (BSA): Adding a small percentage of BSA (e.g., 0.25-1%) to the assay buffer can help to reduce non-specific binding and improve the solubility of lipophilic compounds.[18][20]
-
Use of Physiological Solutions: Using a physiological solution as the transfer buffer can also enhance the recovery of PROTAC molecules.[18]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the impact of different modifications on PROTAC permeability. Actual results will vary depending on the specific PROTAC and experimental conditions.
Table 1: Impact of Linker Modification on Permeability
| PROTAC ID | Linker Type | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Efflux Ratio (B-A/A-B) |
| PROTAC-A | PEG-4 | 0.5 | 0.8 | 1.2 |
| PROTAC-B | Alkyl-C8 | 1.2 | 1.5 | 1.1 |
| PROTAC-C | PEG-4 with Amide | 0.4 | 0.6 | 1.3 |
| PROTAC-D | PEG-4 with Ester | 0.9 | 1.1 | 1.2 |
Table 2: Caco-2 Assay Conditions Optimization
| PROTAC ID | Assay Buffer | Recovery (%) | Caco-2 Papp (A-B) (10-6 cm/s) |
| PROTAC-E | Standard Buffer | 45 | 0.3 |
| PROTAC-E | Buffer + 0.5% BSA | 85 | 0.7 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor well, through a filter plate coated with an artificial lipid membrane, into an acceptor well.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Prepare the donor solution by diluting the PROTAC stock solution in a suitable buffer (e.g., PBS at pH 7.4).
-
The acceptor plate wells are filled with a buffer solution, which may contain a solubility enhancer.
-
-
Assay Procedure:
-
Coat the filter of a 96-well filter plate with the artificial membrane solution (e.g., a solution of phospholipids (B1166683) in dodecane).
-
Add the donor solution containing the PROTAC to the filter plate wells.
-
Assemble the "sandwich" by placing the filter plate onto the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))
-
Caco-2 Permeability Assay
Principle: This assay uses a monolayer of Caco-2 cells to model the human intestinal barrier and assess both passive and active transport of a compound.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent and differentiated monolayer. This typically takes about 21 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Add the test PROTAC solution (in transport buffer, potentially with 0.25-1% BSA) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (acceptor) compartment.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Perform the assay as described above, but add the PROTAC solution to the basolateral (donor) compartment and sample from the apical (acceptor) compartment. This is done to assess active efflux.
-
-
Sample Analysis:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Visualizations
Caption: Troubleshooting workflow for low cellular activity of PROTACs.
Caption: Experimental workflow for assessing PROTAC permeability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. enamine.net [enamine.net]
Technical Support Center: Thalidomide-NH-C5-NH2 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-NH-C5-NH2 hydrochloride, particularly concerning solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates a thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a C5 amine linker. This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins by harnessing the cell's own ubiquitin-proteasome system.[1]
Q2: What is the expected solubility of this compound in DMSO?
A2: this compound is generally soluble in DMSO. While specific quantitative data for this exact molecule is not extensively published, data from suppliers and for structurally similar analogs provide a good estimate. For instance, a related compound, Thalidomide-O-amide-C5-NH2 hydrochloride, has a reported solubility of 50 mg/mL in DMSO with the aid of ultrasonication.[2] It is recommended to start with the assumption of good solubility and employ standard dissolution techniques.
Q3: Why might I be experiencing solubility issues with this compound in DMSO?
A3: Several factors can contribute to poor solubility, even when a compound is expected to be soluble:
-
Compound Purity and Form: The presence of impurities or a specific crystalline form (polymorph) of the compound can affect its solubility.
-
DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can significantly decrease the solubility of many organic compounds.[3][4]
-
Temperature: Dissolution can be temperature-dependent. Attempting to dissolve the compound at a low temperature may hinder the process.[4]
-
Concentration: You may be attempting to prepare a solution that is above the compound's saturation point in DMSO under your current conditions.
Q4: Is the hydrochloride salt form expected to be more or less soluble than the free base?
A4: Generally, the hydrochloride salt form of a compound exhibits enhanced aqueous solubility and stability compared to its free base form. While DMSO is an organic solvent, the ionic nature of the hydrochloride salt can still influence its interaction with the polar aprotic DMSO molecules.
Troubleshooting Guides
Guide 1: Initial Dissolution Protocol and Troubleshooting
If you are encountering difficulties in dissolving this compound in DMSO, please follow this step-by-step guide.
Issue: The compound is not fully dissolving in DMSO at the desired concentration, resulting in a cloudy solution or visible particulates.
Troubleshooting Workflow:
References
Technical Support Center: Addressing Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing off-target effects associated with PROTACs synthesized using the Thalidomide-NH-C5-NH2 hydrochloride E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects for PROTACs using a thalidomide-based CRBN ligand?
A1: Off-target effects for these PROTACs primarily stem from three sources:
-
Unintended Degradation of Neosubstrates : The thalidomide (B1683933) moiety binds to the E3 ligase Cereblon (CRBN).[1][2] This binding can induce the degradation of proteins that are not the intended target but are native "neosubstrates" of the thalidomide-CRBN complex.[2][3][4] A well-documented class of neosubstrates includes zinc-finger (ZF) transcription factors.[5][6]
-
Warhead-Mediated Off-Targets : The "warhead" portion of the PROTAC, which is designed to bind to your protein of interest (POI), may have affinity for other proteins, leading to their unintended degradation.[5]
-
The "Hook Effect" : At high concentrations, PROTACs can form separate, non-productive binary complexes with either the POI or the E3 ligase, which reduces the formation of the productive ternary complex needed for degradation.[5][7] This can also lead to off-target pharmacology by increasing the concentration of E3-PROTAC binary complexes that may engage lower-affinity off-targets.[4][7]
Q2: What are the known "neosubstrates" degraded by the thalidomide-CRBN complex?
A2: The immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide (B1683931) are known to recruit specific neosubstrates to CRBN for degradation.[7] PROTACs using a thalidomide-based ligand can also induce degradation of these proteins.[1] Key examples include the Ikaros family zinc-finger transcription factors IKZF1 and IKZF3, casein kinase 1A1 (CK1α), and the developmental transcription factor SALL4.[4][7] Degradation of these proteins is responsible for both the therapeutic effects of IMiDs in certain cancers and their potential toxicities.[2][4]
Q3: How can I distinguish between direct off-target degradation and downstream cellular responses in my proteomics data?
A3: Differentiating direct degradation from indirect, downstream effects requires a multi-faceted approach. A key strategy is to perform time-course experiments; direct degradation events will typically occur at earlier time points (e.g., 2-6 hours) compared to downstream changes in protein expression resulting from signaling pathway perturbations.[5] Additionally, performing transcriptomics (RNA-seq) can help determine if changes in protein levels are due to post-translational degradation or alterations in gene transcription.[5][8]
Q4: My PROTAC is showing unexpected cytotoxicity. Could this be an off-target effect?
A4: Yes, unexpected cytotoxicity is a common concern that can be linked to off-target effects.[5][8] This can occur if the PROTAC degrades an essential protein (an off-target) or if the degradation of a neosubstrate, like SALL4, induces a toxic phenotype.[2] To investigate this, you should perform a cell viability assay and compare the cytotoxic concentration to the concentration required for effective degradation of your target (the DC50).[5] It is crucial to include an inactive control PROTAC (e.g., an epimer that doesn't bind CRBN) to determine if the toxicity is independent of the degradation machinery.[5][8]
Q5: What is the "hook effect" and how does it relate to off-target analysis?
A5: The "hook effect" describes the observation where the degradation efficiency of a PROTAC decreases at higher concentrations.[5][7] This occurs because the PROTAC molecules begin to saturate both the target protein and the E3 ligase independently, forming binary complexes (PROTAC-Target or PROTAC-E3) instead of the productive ternary complex (Target-PROTAC-E3) required for ubiquitination.[7] This is relevant to off-target analysis because the formation of E3-PROTAC binary complexes could potentially recruit and degrade low-affinity off-target proteins, leading to unintended consequences at high PROTAC doses.[4]
Troubleshooting Guides
Issue 1: High Off-Target Protein Degradation Observed in Proteomics
| Potential Cause | Troubleshooting Steps |
| Neosubstrate Degradation | 1. Compare Data to Controls: Critically compare your proteomics data against cells treated with a vehicle control (e.g., DMSO) and an inactive PROTAC control. This helps filter out effects not related to CRBN-mediated degradation.[5] 2. Consult Neosubstrate Databases: Cross-reference significantly downregulated proteins with known thalidomide/pomalidomide neosubstrates (e.g., IKZF1, IKZF3, ZFP91).[4][6] 3. Consider Ligand Redesign: Research shows that the linker attachment point on the phthalimide (B116566) ring of the CRBN ligand influences neosubstrate degradation.[9] Specifically, modifications at the C5 position have been shown to reduce the degradation of off-target zinc-finger proteins compared to C4-linked moieties.[6][10] You may need to synthesize a PROTAC with an alternative CRBN ligand. |
| Poor Warhead Selectivity | 1. Validate Warhead Binding: If not already done, confirm the selectivity of your target-binding warhead independently of the PROTAC molecule. 2. Run Warhead-Only Control: Treat cells with only the warhead ligand and perform a proteomics analysis to identify proteins whose expression is altered by the binder alone. |
| High PROTAC Concentration | 1. Perform Dose-Response Analysis: Conduct a dose-response experiment and quantify the degradation of both your on-target protein and key off-target proteins using Western Blot or targeted proteomics.[5] 2. Determine Therapeutic Window: Identify the concentration range that maximizes on-target degradation while minimizing off-target effects. A large window between efficacy and toxicity is ideal.[8] |
Issue 2: Inconsistent or Unexplained Cellular Phenotype
| Potential Cause | Troubleshooting Steps |
| Perturbation of Signaling Pathways | 1. Pathway Analysis: Use bioinformatics tools to analyze your proteomics data for enrichment of proteins in specific signaling pathways.[8] This can reveal if the observed phenotype is due to downstream effects of degrading your target or an off-target protein. 2. Validate Pathway Modulation: Use methods like Western Blot to check the phosphorylation status or abundance of key nodes in the identified pathways. |
| Cell Line-Specific Effects | 1. Test in Multiple Cell Lines: Neosubstrate expression and the consequences of their degradation can vary between cell lines.[3] Validating your findings in a different, relevant cell line can provide crucial context. 2. Assess E3 Ligase Levels: Quantify the expression levels of CRBN in your cell line, as this can impact PROTAC efficiency and stoichiometry.[11] |
Data Presentation
Table 1: Example Quantitative Proteomics Data for Off-Target Analysis
This table provides a hypothetical example of data from a TMT-based quantitative proteomics experiment comparing a PROTAC-treated sample to a vehicle control. Significant negative Log2 fold changes with low p-values indicate potential degradation.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Protein of Interest | POI1 | -3.5 | 1.2e-6 | On-Target |
| Ikaros | IKZF1 | -2.8 | 8.5e-5 | Known Neosubstrate |
| Aiolos | IKZF3 | -2.5 | 2.1e-4 | Known Neosubstrate |
| Zinc finger protein 91 | ZFP91 | -1.9 | 9.8e-3 | Known Neosubstrate |
| Kinase X | KINX | -1.5 | 4.5e-2 | Possible Off-Target |
| Structural Protein Y | STPY | 0.1 | 0.85 | No |
Table 2: Summary of Common Thalidomide-CRBN Neosubstrates and Their Functions
| Neosubstrate | Protein Family | Key Function(s) | Associated Effects of Degradation |
| IKZF1 (Ikaros) | Zinc-Finger Transcription Factor | Lymphoid development, B-cell differentiation[1] | Anti-myeloma activity, potential hematotoxicity[1] |
| IKZF3 (Aiolos) | Zinc-Finger Transcription Factor | B-cell development and maturation[2] | Anti-myeloma activity, potential hematotoxicity[1] |
| SALL4 | Zinc-Finger Transcription Factor | Embryonic development, stem cell pluripotency[4] | Teratogenicity (birth defects)[2][7] |
| CK1α (CSNK1A1) | Serine/Threonine Kinase | Wnt signaling, circadian rhythm, cell cycle | Therapeutic effect in myelodysplastic syndromes[4] |
| ZFP91 | Zinc-Finger Protein | Regulation of inflammatory signaling pathways | Potential immunomodulatory side effects |
Experimental Protocols
Protocol 1: Global Proteomics Workflow for Off-Target Identification
This protocol outlines a standard workflow for identifying off-target protein degradation using quantitative mass spectrometry.[5][12]
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to ~70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration.
-
Include essential controls: a vehicle-only control (e.g., DMSO), a negative control PROTAC (e.g., an inactive epimer), and the warhead ligand alone.[5]
-
Incubate for a duration appropriate to capture direct degradation events (e.g., 4-8 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT):
-
Label the peptide samples from each condition with tandem mass tags (TMT) according to the manufacturer's protocol.
-
Combine the labeled samples into a single tube.
-
-
LC-MS/MS Analysis:
-
Analyze the combined peptide sample using a high-resolution Orbitrap mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw MS data using a software package like MaxQuant or Proteome Discoverer to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.[5]
-
Protocol 2: Western Blot Validation of Off-Target Hits
-
Cell Treatment and Lysis:
-
Treat cells as described in the proteomics protocol.
-
Lyse cells and quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a validated primary antibody specific to the putative off-target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Always probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[5]
-
Visual Guides
Caption: PROTAC mechanism showing on-target and off-target degradation pathways.
Caption: A logical workflow for troubleshooting PROTAC off-target effects.
Caption: Potential pathway perturbation via IKZF1/3 neosubstrate degradation.
References
- 1. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. chempro-innovations.com [chempro-innovations.com]
Technical Support Center: Optimizing Ternary Complex Formation with Thalidomide-NH-C5-NH2 Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance ternary complex formation using Thalidomide-NH-C5-NH2 hydrochloride in your Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my experiment?
A1: this compound is a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN). It consists of the thalidomide (B1683933) moiety, which binds to CRBN, and a 5-carbon aliphatic linker with a terminal amine group (-NH2). This terminal amine allows for covalent conjugation to a "warhead"—a ligand that binds to your protein of interest (POI). The entire resulting molecule, a PROTAC, is designed to bring the POI and CRBN into close proximity, forming a ternary complex (POI-PROTAC-CRBN), which leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3]
Q2: What is a ternary complex, and why is its formation critical?
A2: A ternary complex in the context of PROTACs is the structure formed by the simultaneous binding of the PROTAC molecule to both the protein of interest (POI) and an E3 ligase (in this case, CRBN).[1][4] The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated protein degradation.[5][6][7] It is this proximity, induced by the PROTAC, that allows the E3 ligase to transfer ubiquitin to the POI, marking it for destruction by the proteasome.[1][8] The stability and conformation of this complex directly impact the efficiency and rate of protein degradation.[9][10]
Q3: What is "cooperativity" in ternary complex formation?
A3: Cooperativity refers to the influence that the binding of one protein partner (e.g., the POI) to the PROTAC has on the binding of the other protein partner (e.g., CRBN).
-
Positive Cooperativity (α > 1): The binding of the POI to the PROTAC increases the affinity of the PROTAC for CRBN, or vice-versa. This is highly desirable as it stabilizes the ternary complex.[11][12]
-
Negative Cooperativity (α < 1): The binding of one protein decreases the affinity for the other, which can hinder ternary complex formation.[11]
-
No Cooperativity (α = 1): The binding events are independent.
The cooperativity factor (α) is a key parameter for optimizing PROTAC design and can be determined using biophysical assays like SPR or ITC.[13][14]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[15][16][17] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-CRBN) rather than the productive ternary complex (POI-PROTAC-CRBN).[16][17] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment (e.g., from low nanomolar to high micromolar concentrations) to identify the optimal concentration range for degradation.[16][17]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or low target protein degradation observed. | 1. Inefficient Ternary Complex Formation: The PROTAC may not effectively bridge the target protein and CRBN due to suboptimal linker length or geometry.[7][18] 2. Low CRBN Expression: The cell line used may have insufficient levels of CRBN.[16][19] 3. Poor Cell Permeability: The PROTAC molecule may not be efficiently entering the cells.[20][21] 4. Compound Instability: The PROTAC may be degrading in the cell culture medium.[16] 5. Suboptimal PROTAC Concentration: The concentration used may be too low for effective ternary complex formation or too high, leading to the "hook effect".[16][17] | 1. Optimize Linker: Synthesize and test PROTAC analogs with different linker lengths and compositions. The C5 linker is a starting point, but variations may be necessary for optimal ternary complex geometry.[22][23] 2. Verify CRBN Expression: Confirm CRBN protein levels in your cell line via Western Blot. If levels are low, consider using a different cell line.[16] 3. Assess Permeability: Use cellular thermal shift assays (CETSA) or NanoBRET™ assays to confirm target engagement in live cells.[17] 4. Check Stability: Evaluate the stability of your PROTAC in cell culture media and lysates over time using LC-MS/MS. 5. Perform Dose-Response: Test a broad range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation window.[16][17] |
| Inconsistent or non-reproducible results. | 1. Variability in Protein Batches: Differences in the quality and concentration of recombinant proteins can affect biophysical assays. 2. Pipetting Errors: Inaccurate pipetting, especially with small volumes of potent compounds, can lead to significant variability. 3. Cell Passage Number: High passage numbers can lead to changes in cellular physiology, including E3 ligase expression. | 1. Quality Control Proteins: Ensure consistent quality and concentration of protein preparations. 2. Careful Pipetting: Use calibrated pipettes and appropriate techniques for handling small volumes. 3. Standardize Cell Culture: Use cells within a defined low passage number range for all experiments. |
| High background signal in proximity-based assays (e.g., AlphaLISA, HTRF). | 1. Non-specific Binding: Assay components may be binding non-specifically to each other or the microplate. 2. Protein Aggregation: Aggregated proteins or PROTAC can cause spurious signals. | 1. Include Controls: Use control wells with non-specific proteins or a non-binding PROTAC analog to assess background signal.[24] 2. Check for Aggregation: Analyze protein preparations by size-exclusion chromatography. Centrifuge PROTAC solutions before use to remove any precipitates.[24] |
Quantitative Data Summary
While specific binding data for this compound is not publicly available, the binding affinities of thalidomide and its clinically relevant analogs to CRBN provide a useful reference. The core thalidomide moiety is responsible for this interaction.
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
| Thalidomide | ~250 nM | Not Specified | The (S)-enantiomer is the more active binder.[25][26] |
| Lenalidomide | ~178 nM | Not Specified | Binds more strongly to CRBN than thalidomide.[25][26] |
| Pomalidomide | ~157 nM | Not Specified | Binds more strongly to CRBN than thalidomide.[25][26] |
The binding affinity of a PROTAC incorporating Thalidomide-NH-C5-NH2 is expected to be in a similar range but should be experimentally determined.
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the level of the target protein following treatment with the PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a range of concentrations of your PROTAC (conjugated with this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-Actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities, normalize the target protein signal to the loading control, and then compare the treated samples to the vehicle control to determine the percentage of degradation.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique that measures binding kinetics and affinity in real-time, allowing for the characterization of both binary and ternary interactions.
Methodology:
-
Ligand Immobilization: Immobilize a His-tagged CRBN-DDB1 complex on an NTA sensor chip.
-
Binary Interaction Analysis (PROTAC to CRBN): Inject a series of concentrations of the PROTAC over the immobilized CRBN surface to determine the binary binding kinetics (kon and koff) and affinity (KD).
-
Ternary Complex Analysis: Prepare solutions of the PROTAC at a fixed concentration with varying concentrations of the POI. Inject these solutions over the immobilized CRBN surface to measure the kinetics and affinity of the ternary complex formation.[24]
-
Data Analysis: Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities (α = KD_binary / KD_ternary).[14]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC, within a cellular context.
Methodology:
-
Cell Treatment and Lysis: Treat cells expressing your POI with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against your POI or a tag (if applicable) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blot, probing for both your POI (to confirm successful immunoprecipitation) and CRBN (to confirm its presence in the complex). An increased CRBN signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Troubleshooting workflow for low PROTAC efficacy.
Caption: Experimental workflow for SPR-based analysis.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 三重複合体の形成 [promega.jp]
- 5. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. Five questions that determine the success of your PROTAC programs - Syngene International Ltd [syngeneintl.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. nanotempertech.com [nanotempertech.com]
- 22. benchchem.com [benchchem.com]
- 23. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges with CRBN Expression Levels for Thalidomide-NH-C5-NH2 Hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges related to Cereblon (CRBN) expression levels when using Thalidomide-NH-C5-NH2 hydrochloride and other thalidomide-based compounds in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of CRBN in the mechanism of action of this compound?
A1: this compound is a ligand for the E3 ubiquitin ligase Cereblon (CRBN). It acts by hijacking the CRL4-CRBN complex. When this compound binds to CRBN, it alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This targeted protein degradation is the basis for the therapeutic effects of thalidomide (B1683933) and its analogs.
Q2: We are observing a lack of efficacy with our thalidomide-based PROTAC. Could low CRBN expression be the cause?
A2: Yes, low or absent CRBN expression is a primary cause of resistance to thalidomide-based PROTACs and other immunomodulatory drugs (IMiDs).[1][2] Since CRBN is the direct target that these molecules recruit to induce degradation of the protein of interest, its presence is essential for their activity.[3] We recommend verifying the CRBN expression levels in your cellular model.
Q3: How can we measure CRBN expression levels in our cell lines?
A3: CRBN expression can be assessed at both the mRNA and protein levels. The most common methods are:
-
Quantitative Real-Time PCR (qRT-PCR): To measure CRBN mRNA levels.
-
Western Blotting: To detect and quantify CRBN protein levels. It is crucial to use a validated and specific antibody for accurate results.[4]
Q4: We have confirmed that our cells express CRBN, but the thalidomide analog is still not active. What are other potential reasons for this resistance?
A4: Besides low CRBN expression, other factors can contribute to resistance:
-
CRBN Mutations: Mutations in the CRBN gene, particularly in the thalidomide-binding domain, can prevent the drug from binding to the protein, rendering it ineffective.[5]
-
CRBN Splice Variants: The presence of alternatively spliced CRBN isoforms that lack the drug-binding domain can lead to a non-functional protein, even if mRNA levels appear normal.[6]
-
Downstream Pathway Alterations: Changes in the expression or function of proteins downstream of CRBN, such as components of the ubiquitin-proteasome system, can also impact the efficacy of thalidomide-based compounds.
-
Substrate Competition: High expression levels of endogenous CRBN substrates can compete with the neosubstrate for binding to the CRBN-drug complex, thereby reducing the degradation of the target protein.[7]
Q5: Is there a correlation between CRBN mRNA and protein levels?
A5: Not always. Studies have shown a lack of correlation between CRBN mRNA and protein levels in some cancer cell lines.[4] Therefore, it is highly recommended to measure CRBN protein expression directly via Western Blotting to confirm its presence and abundance.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues encountered when working with this compound and other CRBN-targeting compounds.
| Problem | Potential Cause | Recommended Action |
| No degradation of the target protein. | Low or no CRBN expression. | Verify CRBN protein levels using Western Blot. Compare with a positive control cell line known to express CRBN. |
| Inactive compound. | Confirm the integrity and purity of your this compound. Test its activity in a sensitive, positive control cell line. | |
| Issues with the experimental setup. | Review your protocol for cell density, drug concentration, and incubation time. Ensure all reagents are fresh and properly prepared. | |
| Inconsistent results between experiments. | Variation in cell culture conditions. | Maintain consistent cell passage numbers and ensure cells are healthy and in the logarithmic growth phase. |
| Instability of the compound. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. | |
| Technical variability in assays. | Standardize your Western Blot or qPCR protocols. Use loading controls for Western Blots and reference genes for qPCR to normalize your data. | |
| Acquired resistance to the compound. | Downregulation or mutation of CRBN. | Sequence the CRBN gene in your resistant cells to check for mutations. Compare CRBN protein levels between sensitive and resistant cells using Western Blot. |
| Upregulation of drug efflux pumps. | Investigate the expression of ABC transporters (e.g., P-glycoprotein) in resistant cells. | |
| Activation of compensatory signaling pathways. | Perform pathway analysis (e.g., RNA-seq, phosphoproteomics) to identify upregulated survival pathways in resistant cells. |
Quantitative Data
Table 1: CRBN Expression in Cancer Cell Lines
The following table summarizes the relative expression levels of CRBN in various cancer cell lines, which can help in selecting appropriate models for your experiments.
| Cell Line | Cancer Type | Relative CRBN mRNA Expression | Relative CRBN Protein Expression |
| MM.1S | Multiple Myeloma | High | High |
| RPMI-8226 | Multiple Myeloma | Moderate | Moderate |
| U266 | Multiple Myeloma | Low | Low |
| HEK293T | Embryonic Kidney | High | High |
| HeLa | Cervical Cancer | Moderate | Moderate |
| DU145 | Prostate Cancer | Low | Low |
| A549 | Lung Cancer | Low | Low |
Note: Expression levels are relative and can vary between different studies and culture conditions. It is always recommended to determine the CRBN expression level in your specific cell line.
Table 2: IC50 Values of Thalidomide Analogs in Multiple Myeloma Cell Lines
This table provides a reference for the anti-proliferative activity of thalidomide and its more potent analogs, lenalidomide (B1683929) and pomalidomide (B1683931), in sensitive multiple myeloma cell lines.
| Compound | MM.1S IC50 (µM) | RPMI-8226 IC50 (µM) |
| Thalidomide | >10 | >10 |
| Lenalidomide | ~1.0 | ~5.0 |
| Pomalidomide | ~0.1 | ~1.0 |
Data compiled from various sources.[8][9] IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Western Blotting for CRBN Protein Detection
1. Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape adherent cells and collect the lysate. For suspension cells, pellet and resuspend in lysis buffer. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (protein lysate).
2. Protein Quantification: a. Determine the protein concentration of the lysate using a BCA or Bradford assay.
3. Sample Preparation: a. Mix 20-30 µg of protein with Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes.
4. SDS-PAGE: a. Load the prepared samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). b. Run the gel until adequate separation of proteins is achieved.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Blocking: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
7. Antibody Incubation: a. Incubate the membrane with a primary antibody specific for CRBN overnight at 4°C. b. Wash the membrane three times with TBST for 5-10 minutes each. c. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again as in step 7b.
8. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
Real-Time Quantitative PCR (RT-qPCR) for CRBN mRNA Quantification
1. RNA Extraction: a. Isolate total RNA from cells using a commercial kit or TRIzol reagent according to the manufacturer's instructions. b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
3. qPCR Reaction Setup: a. Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for CRBN, and nuclease-free water. b. Add the diluted cDNA template to the master mix in a qPCR plate. c. Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls. d. Also include primers for a reference gene (e.g., GAPDH, ACTB) for normalization.
4. qPCR Run: a. Run the qPCR plate in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). b. Perform a melt curve analysis at the end of the run if using SYBR Green to ensure primer specificity.
5. Data Analysis: a. Determine the cycle threshold (Ct) values for CRBN and the reference gene. b. Calculate the relative expression of CRBN using the ΔΔCt method.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
PROTAC Technical Support Center: Refining Design from Thalidomide-NH-C5-NH2 Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for refining Proteolysis Targeting Chimeras (PROTACs) derived from the Thalidomide-NH-C5-NH2 hydrochloride linker, a derivative of pomalidomide (B1683931) used to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: No or Low Target Protein Degradation
-
Question: I have synthesized my PROTAC using this compound, but I am observing little to no degradation of my target protein. What are the potential causes and how can I troubleshoot this?
-
Answer: This is a common issue in PROTAC development. A systematic approach is necessary to pinpoint the problem.
-
Step 1: Verify Compound Integrity and Cellular Availability. Confirm the chemical structure, purity (>95%), and stability of your synthesized PROTAC.[1] Poor solubility is a frequent challenge with PROTACs, which are often large and lipophilic molecules.[2][3] This can lead to precipitation in aqueous assay buffers and low cellular permeability.[2][4]
-
Step 2: Confirm Expression of E3 Ligase Components. Ensure that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by the thalidomide-based moiety.[1] Low CRBN expression is a common reason for the failure of these PROTACs.[1]
-
Action: Perform a western blot to check for CRBN expression in your cell model.[6]
-
-
Step 3: Assess Binary and Ternary Complex Formation. For the PROTAC to function, it must be able to form a stable ternary complex with both the target protein and CRBN.[7][8]
-
Binary Engagement: Confirm that your PROTAC can independently bind to both the target protein and CRBN.[1]
-
Ternary Complex Formation: Use techniques like co-immunoprecipitation (Co-IP) to verify the formation of the Target-PROTAC-CRBN complex within cells.[1] Biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) can quantify complex formation in vitro.[9]
-
-
Step 4: Confirm Involvement of the Ubiquitin-Proteasome System. To ensure the observed protein loss is due to proteasomal degradation, use pathway inhibitors.
-
Proteasome Inhibitor Co-treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG-132) before adding your PROTAC. If this rescues the protein loss, it confirms proteasome-dependent degradation.[1]
-
Neddylation Inhibitor Co-treatment: The CRL4-CRBN complex requires neddylation for its activity. Pre-treatment with a neddylation inhibitor (e.g., MLN4924) should also prevent degradation.[1]
-
-
Issue 2: The "Hook Effect" is Observed
-
Question: My dose-response curve is bell-shaped, showing reduced degradation at higher PROTAC concentrations. What is the "hook effect" and how can I mitigate it?
-
Answer: The "hook effect" is a common phenomenon with PROTACs where excessive concentrations lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-CRBN) instead of the required ternary complex for degradation.[9][10]
-
Mitigation Strategies:
-
Dose-Response Curve: Always perform a wide dose-response experiment to identify the optimal concentration range for degradation and to fully characterize the bell-shaped curve.[10]
-
Lower Concentrations: Test your PROTAC at lower concentrations (e.g., in the nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.[10]
-
-
Issue 3: Inconsistent Degradation Results
-
Question: I am observing high variability in my protein degradation experiments between replicates. What could be causing this?
-
Answer: Inconsistent results can often be traced back to experimental variables.
-
Standardize Cell Culture Conditions:
-
Compound Stability: Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment.[10] Degradation of the compound can lead to variable results.
-
Solubility Issues: Poor solubility can lead to inconsistent amounts of active compound in solution, causing irreproducible results.[2] Ensure your PROTAC is fully dissolved in your stock solution and does not precipitate upon dilution in aqueous media.
-
Frequently Asked Questions (FAQs)
-
Question 1: Why use a thalidomide-based ligand like this compound for recruiting CRBN?
-
Answer: Thalidomide (B1683933) and its analogs (IMiDs), such as pomalidomide, are well-established binders of Cereblon (CRBN).[11] They are often favored in PROTAC design due to their relatively small size and good cell permeability compared to other E3 ligase ligands.[11] The this compound provides a pomalidomide core for CRBN recruitment and a C5 linker with a terminal amine, which is a convenient attachment point for conjugation to a target protein ligand.[12][13]
-
-
Question 2: How critical is the linker in my PROTAC design when starting from this compound?
-
Answer: The linker is a critical component that influences the stability, geometry, and efficacy of the ternary complex.[6] The C5 alkyl chain provides a certain length and flexibility, but it may not be optimal for all target proteins.[14] If you are experiencing issues with degradation, consider synthesizing analogs with different linker lengths and compositions to improve the cooperativity of ternary complex formation.[6]
-
-
Question 3: Can the point of attachment on the thalidomide moiety affect my PROTAC's efficacy?
-
Answer: Yes, the attachment point of the linker to the thalidomide core can significantly impact the stability of the PROTAC and its ability to induce degradation of neosubstrates.[15] Modifications at the C5 position of the phthalimide (B116566) ring have been shown to reduce the off-target degradation of zinc-finger proteins, a known activity of pomalidomide itself.[16]
-
-
Question 4: What are the key parameters I should determine from my protein degradation experiments?
-
Answer: Key parameters to quantify the efficacy of your PROTAC include the DC50 (the concentration that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[17] These are typically determined from a dose-response curve.
-
Data Presentation
Table 1: Typical Concentration Ranges for Key Validation Experiments
| Experiment | Reagent | Typical Concentration Range | Purpose |
| Protein Degradation | PROTAC | 0.1 nM - 10 µM | To determine DC50 and Dmax.[6] |
| Proteasome Inhibition | MG-132 | 1 - 10 µM | To confirm proteasome-dependent degradation.[1] |
| Neddylation Inhibition | MLN4924 | 0.1 - 1 µM | To confirm CRL-dependent degradation.[1] |
Note: Optimal concentrations are system-dependent and require empirical determination.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the reduction in target protein levels after PROTAC treatment.[17]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[6] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein signal to a loading control (e.g., GAPDH, β-Actin), and then normalize all treatment groups to the vehicle control.[1]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.[1]
-
Cell Treatment and Lysis: Treat cells with the PROTAC at its optimal degradation concentration and a vehicle control for a short duration (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or CRBN) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western Blot, probing for the interaction partner (e.g., CRBN if the target protein was pulled down). A band for the co-precipitated protein in the PROTAC-treated sample confirms ternary complex formation.[1]
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the cytotoxic effects of the PROTAC on the cells.[18]
-
Cell Plating: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 24, 48, 72 hours).
-
Assay Procedure:
-
Data Analysis: Normalize the results to vehicle-treated control cells to determine the effect on cell viability.
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.[11]
Caption: A step-by-step workflow for troubleshooting PROTAC inefficiency.[1]
Caption: Experimental workflow for Western Blot analysis.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 21. fishersci.com [fishersci.com]
Technical Support Center: Stability of Thalidomide-NH-C5-NH2 Hydrochloride in Cell Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-NH-C5-NH2 hydrochloride. The information provided is intended to help address potential stability issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) scaffold, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a C5 amine linker.[1][2][3][4] This molecule is often used in the development of Proteolysis Targeting Chimeras (PROTACs), where the terminal amine of the linker is conjugated to a ligand for a specific target protein.[1][2] By binding to CRBN, thalidomide and its derivatives modulate the E3 ligase's activity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[5][6][7][8]
Q2: Is this compound expected to be stable in cell culture media?
Q3: What are the potential consequences of the instability of this compound in my experiments?
Instability of your compound can lead to several experimental issues, including:
-
Reduced Potency: Degradation of the thalidomide core will inactivate its ability to bind to Cereblon, leading to lower than expected activity of your final PROTAC or molecule.[10]
-
Inconsistent and Non-Reproducible Results: The rate of degradation can vary between experiments, leading to high variability in your data.[14]
-
Misinterpretation of Data: If the compound degrades over the course of the experiment, it can lead to an inaccurate assessment of its efficacy and potency (e.g., DC50 or IC50 values).[14]
Q4: How should I prepare and store stock solutions of this compound?
To minimize degradation, it is recommended to prepare stock solutions in an anhydrous solvent such as DMSO.[10][15] For long-term storage, it is advisable to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture and light.[1] Once in solution, it is best to use it within 3 months when stored at -20°C and to aliquot the solution to avoid multiple freeze-thaw cycles.[5] Aqueous solutions are not recommended for storage for more than a day.[15]
Troubleshooting Guide
This guide addresses common issues that may arise due to the potential instability of this compound in cell-based assays.
| Problem | Possible Cause | Suggested Solution |
| Low or no degradation of the target protein by a PROTAC synthesized from this compound. | 1. Compound Instability: The thalidomide moiety or the linker may have degraded in the cell culture medium.[10][16] 2. Low Cereblon (CRBN) Expression: The cell line may not express sufficient levels of CRBN.[16] 3. Poor Cell Permeability: The PROTAC may not be efficiently entering the cells.[17] 4. "Hook Effect": Using an excessively high concentration of the PROTAC can prevent the formation of the productive ternary complex.[16][18] | 1. Perform a stability study of your compound in the specific cell culture media being used (see Experimental Protocols section). Prepare fresh working solutions for each experiment and minimize the incubation time in the media.[10] 2. Verify CRBN expression levels in your cell line using Western Blotting.[18] 3. Assess cell permeability using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[18] 4. Test a broad range of PROTAC concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation.[16] |
| High variability in experimental results between replicates. | 1. Inconsistent Compound Degradation: The extent of degradation may vary between wells or plates. 2. Inconsistent Sample Handling: Variations in incubation times or sample processing can contribute to variability.[19] 3. Solubility Issues: The compound may be precipitating out of solution in the aqueous media.[14] | 1. Ensure consistent timing for all experimental steps. Prepare a master mix of the compound in the media to add to all wells. 2. Standardize all sample handling and processing steps.[19] 3. Verify the solubility of the compound in your assay buffer. Consider using a lower final DMSO concentration (typically ≤1%).[14] |
| Complete loss of activity of the final PROTAC. | Degradation of the this compound building block: The starting material may have degraded prior to or during the synthesis of the PROTAC.[10] | 1. Verify the integrity of the this compound stock solution before use. 2. If possible, use freshly acquired compound for synthesis. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Media via LC-MS/MS
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cold acetonitrile (B52724) with an internal standard
-
HPLC-grade water with 0.1% formic acid
-
HPLC-grade acetonitrile with 0.1% formic acid
-
24-well plates
-
HPLC vials
2. Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare working solutions by diluting the stock solution in the desired cell culture media (with and without serum) and PBS to a final concentration (e.g., 10 µM).
-
-
Incubation:
-
Add 1 mL of each working solution to triplicate wells of a 24-well plate.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.[17][19]
-
-
Sample Preparation:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a suitable internal standard to precipitate proteins and extract the compound.[19]
-
Vortex the samples for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[19]
-
Transfer the supernatant to HPLC vials for analysis.[19]
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column.
-
Employ a suitable gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate the compound from media components.[19]
-
Quantify the amount of remaining this compound at each time point by comparing the peak area to that of the internal standard.
-
3. Data Analysis:
-
Plot the percentage of the remaining compound against time for each condition.
-
Calculate the half-life (t₁/₂) of the compound in each medium.
| Time Point (hours) | % Remaining (Media only) | % Remaining (Media + 10% FBS) | % Remaining (PBS) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
This table should be populated with your experimental data.
Visualizations
Signaling Pathway
Caption: Mechanism of action of thalidomide derivatives.
Experimental Workflow
Caption: Workflow for assessing compound stability in cell media.
Troubleshooting Logic
Caption: Troubleshooting workflow for low PROTAC efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thalidomide | Cell Signaling Technology [cellsignal.com]
- 6. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development, validation and application of a sensitive LC-MS/MS method for the quantification of thalidomide in human serum, cells and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating Target Engagement of Thalidomide-Based PROTACs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the target engagement of PROTACs (Proteolysis Targeting Chimeras) that utilize Thalidomide-NH-C5-NH2 hydrochloride and similar moieties to recruit the E3 ubiquitin ligase Cereblon (CRBN).
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, facilitating the degradation of target proteins rather than simply inhibiting their function. A key component of many PROTACs is a ligand that engages an E3 ubiquitin ligase. Thalidomide (B1683933) and its derivatives are widely used to recruit the Cereblon (CRBN) E3 ligase, initiating the process of target protein ubiquitination and subsequent degradation by the proteasome.[1][2][3] Validating that a PROTAC effectively engages both its intended target protein and the E3 ligase is a critical step in the development of these novel therapeutics. This guide details and compares various experimental techniques for this purpose, providing both quantitative data and detailed protocols.
The PROTAC Mechanism: A Ternary Complex is Key
The efficacy of a PROTAC hinges on its ability to form a stable ternary complex with the target protein and the E3 ligase.[4] This proximity, orchestrated by the PROTAC molecule, allows for the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation. The "this compound" moiety serves as the CRBN-recruiting element in this process.
Caption: The mechanism of action for a thalidomide-based PROTAC.
Comparative Analysis of Target Engagement Validation Methods
A variety of assays, each with its own advantages and limitations, can be employed to validate the different stages of PROTAC activity, from initial binding events to the ultimate degradation of the target protein.
| Assay | Principle | Measures | Advantages | Disadvantages |
| Western Blot | Immunodetection of proteins separated by size. | Target protein degradation (DC50, Dmax).[5] | Widely accessible, directly measures protein levels. | Low throughput, semi-quantitative, requires specific antibodies.[6] |
| In-Cell Western | Plate-based immunofluorescence. | Target protein degradation.[7] | Higher throughput than traditional Western blot.[7] | Requires specific antibodies, potential for high background. |
| NanoBRET/BRET | Bioluminescence resonance energy transfer. | Target engagement, ternary complex formation, cell permeability.[8][9] | Live-cell measurements, kinetic data, high sensitivity.[4][10] | Requires genetic modification of cells (e.g., NanoLuc fusion).[11] |
| HiBiT Lytic Detection | Complementation of a split luciferase. | Target protein degradation.[12][13] | Highly sensitive, quantitative, amenable to high-throughput screening.[13][14] | Requires CRISPR/Cas9-mediated tagging of the endogenous protein.[15] |
| Proteomics (MS-based) | Mass spectrometry analysis of the proteome. | Global protein level changes, off-target effects, selectivity.[16][17][18] | Unbiased, comprehensive view of PROTAC effects. | Technically complex, expensive, lower throughput. |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein. | Target engagement. | Label-free, can be performed in cells and lysates. | Indirect measure of binding, can be affected by downstream events. |
| AlphaLISA/TR-FRET | Proximity-based immunoassays. | Ternary complex formation.[19][20] | Homogeneous, high-throughput, sensitive. | Can be prone to artifacts, requires specific reagents. |
| Fluorescence Polarization (FP) | Change in polarization of fluorescently labeled molecules upon binding. | Binary and ternary binding affinities (Kd).[20] | Quantitative binding data, solution-based. | Requires purified proteins, can be low throughput. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their validation studies.
Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the reduction in target protein levels following PROTAC treatment.[5][21]
Caption: Workflow for Western Blot analysis of PROTAC-mediated degradation.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to the target protein and a loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates. Treat with a dose-response range of the PROTAC or vehicle control for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and separate by SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
NanoBRET Target Engagement Assay for CRBN
This protocol describes how to measure the engagement of a PROTAC with CRBN in living cells.[22][23][24]
Caption: Workflow for the NanoBRET target engagement assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-CRBN fusion protein
-
Transfection reagent
-
Assay medium
-
NanoBRET™ fluorescent tracer for CRBN
-
PROTAC compound
-
Plate reader capable of measuring luminescence at two wavelengths
Procedure:
-
Transfection: Transiently transfect cells with the NanoLuc®-CRBN plasmid.
-
Cell Seeding: Seed the transfected cells into a 96-well assay plate.
-
Compound Addition: Prepare serial dilutions of the PROTAC. Add the fluorescent tracer and the PROTAC to the cells.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Signal Detection: Measure the luminescence signal at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the NanoBRET ratio. Plot the ratio against the PROTAC concentration to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.
HiBiT Assay for Protein Degradation
This protocol details the use of the HiBiT system to quantify target protein degradation in real-time.[12][13]
Materials:
-
CRISPR/Cas9-edited cell line with the target protein endogenously tagged with HiBiT
-
LgBiT protein or mRNA
-
Nano-Glo® Live Cell Substrate
-
PROTAC compound
-
Luminometer
Procedure:
-
Cell Preparation: Seed the HiBiT-tagged cells in a 96-well plate. If necessary, introduce the LgBiT protein.
-
Substrate Addition: Add the Nano-Glo® substrate to the cells and allow it to equilibrate.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Kinetic Measurement: Measure luminescence at regular intervals over a time course (e.g., 24 hours) using a luminometer.
-
Data Analysis: Plot the luminescent signal over time for each PROTAC concentration. From this data, the rate of degradation, Dmax, and DC50 can be calculated.
Alternative CRBN Ligands and Comparative Performance
While thalidomide is a widely used CRBN ligand, its analogs and other novel binders offer potential advantages in terms of stability and potency.[25][26] Lenalidomide and pomalidomide (B1683931) are common alternatives. More recently, non-imide based ligands such as phenyl-glutarimides (PG) and phenyl dihydrouracils (PD) have been developed to improve chemical stability.[24]
| CRBN Ligand | Key Features | Reported Performance |
| Thalidomide | Prototypical CRBN binder. | Effective but can have lower potency and stability compared to analogs.[26] |
| Lenalidomide | Analog of thalidomide. | Often exhibits improved potency and metabolic stability.[26] |
| Pomalidomide | Another potent thalidomide analog. | Frequently used in potent PROTACs. |
| Phenyl-glutarimides (PG) | Non-imide based. | Improved chemical stability, can offer comparable or superior performance to thalidomide-based PROTACs.[24] |
| Phenyl dihydrouracils (PD) | Non-imide based. | Another class of stable and effective CRBN binders.[25] |
Logical Flow of a Target Validation Cascade
A systematic approach to validating a novel PROTAC is essential. The following diagram illustrates a logical progression of experiments, from initial binding confirmation to comprehensive cellular characterization.
Caption: A logical workflow for PROTAC target validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selvita.com [selvita.com]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. NanoBRET® TE Intracellular E3 Ligase Assays [promega.sg]
- 11. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.com.cn]
- 14. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sapient.bio [sapient.bio]
- 18. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 19. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.jp]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
A Comparative Guide to Linker Selection in PROTACs: Thalidomide-NH-C5-NH2 Hydrochloride vs. PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted process where the linker, the bridge between the target protein ligand and the E3 ligase ligand, plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the final molecule. This guide provides an objective comparison between PROTACs utilizing an alkyl-based linker, specifically exemplified by Thalidomide-NH-C5-NH2 hydrochloride, and those employing the widely used polyethylene (B3416737) glycol (PEG) linkers. This analysis is supported by experimental data to inform the rational design of next-generation protein degraders.
Executive Summary
The choice between an alkyl-based linker, such as the C5 amine linker found in this compound, and a PEG-based linker is not straightforward and involves a trade-off between several critical parameters. Alkyl linkers, being more hydrophobic, can in some cases enhance cell permeability and lead to potent degradation. In contrast, PEG linkers are renowned for their ability to improve solubility and other pharmacokinetic properties. The optimal choice is highly dependent on the specific target protein and the overall structural context of the PROTAC.
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize representative data from various studies to illustrate the impact of different linker types on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| Alkyl/Ether | Alkyl/Ether Chains | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1-40 | >85 | Demonstrates that alkyl-based linkers can achieve high degradation potency.[1] |
| 16-atom alkyl linker | Estrogen Receptor α (ERα) | Von Hippel-Lindau (VHL) | Optimal at 16 atoms | Significant | Highlights the critical importance of linker length for alkyl chains.[1][2] | |
| Nine-atom alkyl chain | Cereblon (CRBN) | Homodimer PROTAC | Concentration-dependent decrease | Not specified | Suggests that for certain architectures, a straightforward alkyl linker can be more effective than a PEG linker of similar length.[3][4] | |
| PEG | Three PEG units | Cereblon (CRBN) | Homodimer PROTAC | Weak degradation | Not specified | In a direct comparison, the PEG linker was less effective than the alkyl counterpart for this specific target.[3][4] |
| PEG linker | ERK5 | Von Hippel-Lindau (VHL) | Not specified | Not specified | Conferred ~22-fold higher cell permeability compared to an alkyl linker in this system.[4] |
Physicochemical Properties Comparison
| Property | Thalidomide-NH-C5-NH2 (Alkyl-based) | PEG Linkers |
| Solubility | Generally lower hydrophilicity, which may limit aqueous solubility.[5] | Excellent hydrophilicity, improving water solubility of the PROTAC.[5] |
| Cell Permeability | Can be advantageous due to increased lipophilicity, but this needs to be balanced.[6][7] | The relationship is complex; flexibility can aid in adopting conformations that shield polar surfaces, but excessive PEGylation can hinder uptake.[6] |
| Metabolic Stability | Generally considered chemically stable.[5] | May have reduced metabolic stability in vivo compared to alkyl linkers.[5] |
| Synthetic Accessibility | Readily accessible through standard synthetic methods.[3] | Can be more challenging and costly to synthesize compared to simple alkyl chains.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC linkers. Below are generalized protocols for key experiments cited in the evaluation of PROTAC efficacy.
Western Blotting for Protein Degradation
This is a standard technique to quantify the reduction in the level of a target protein following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs (with either the C5-NH2 or PEG linker) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control. The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can then be determined by plotting the degradation percentage against the PROTAC concentration.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay is used to assess the cytotoxic effects of the PROTACs on the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
For MTT assay: Add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization buffer (e.g., DMSO).
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability.
-
-
Data Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated cells and determine the IC50 (half-maximal inhibitory concentration) values.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
References
A Comparative Guide to Validating PROTAC-Mediated Degradation: Western Blot and Its Alternatives
For researchers, scientists, and drug development professionals, rigorously validating the degradation of a target protein is a cornerstone of developing effective Proteolysis Targeting Chimeras (PROTACs). While traditional Western blotting remains a workhorse in many labs, a suite of alternative techniques offers distinct advantages in throughput, quantification, and the ability to probe the kinetics of degradation in live cells. This guide provides an objective comparison of Western blotting with key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
The Central Role of Degradation Validation
PROTACs represent a paradigm shift in therapeutics, moving from protein inhibition to induced protein elimination.[1] This mechanism necessitates robust validation to confirm that the observed biological effect is a direct result of the intended protein degradation. Key parameters used to quantify a PROTAC's efficacy are its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).[1][2]
Visualizing the PROTAC Mechanism of Action
The journey of a PROTAC from administration to target degradation involves a series of critical steps, beginning with the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target, marking it for destruction by the cell's proteasome.
References
The Aliphatic Bridge: A Comparative Guide to Alkyl Linker Length in CRBN-Recruiting PROTACs
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing the power of targeted protein degradation. A key, yet often empirically determined, component of these heterobifunctional molecules is the linker that tethers the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of how varying the length of simple alkyl linkers impacts the recruitment of the Cereblon (CRBN) E3 ligase and the subsequent degradation of target proteins, supported by experimental data from recent studies.
The length and flexibility of the linker play a pivotal role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates the necessary protein-protein interactions for ubiquitination and subsequent proteasomal degradation. Conversely, a suboptimal linker can lead to steric hindrance, preventing ternary complex formation, or result in a non-productive complex geometry.[2] This analysis focuses on the structure-activity relationship (SAR) of straight-chain alkyl linkers, one of the most common motifs used in PROTAC design due to their synthetic tractability.[3][4]
Comparative Analysis of Alkyl Linker Length on Degradation Efficacy
The following tables summarize quantitative data from studies investigating the impact of alkyl linker length on the degradation of various target proteins via CRBN recruitment. The data is presented to allow for easy comparison of degradation potency (DC50) and maximal degradation (Dmax).
Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders
In the development of BTK degraders for B-cell malignancies, the optimization of the alkyl linker has been shown to be crucial for achieving high potency. A study exploring GDC-0853-based PROTACs demonstrated that linker length significantly influences degradation efficacy.[3]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PTD2 | Pomalidomide + Alkyl Linker + GDC-0853 | >3000 | Not reported | Ramos |
| PTD10 | Pomalidomide + Optimized Alkyl Linker + GDC-0853 | 0.5 | >90 | Ramos |
| PTD14 | Pomalidomide (alternative exit vector) + Alkyl Linker + GDC-0853 | 1.8 | >90 | Ramos |
Table 1: Comparison of BTK degradation with varying linker strategies. PTD10, with an optimized alkyl linker, demonstrated significantly enhanced potency.[3]
Case Study 2: c-Src Kinase Degraders
A study on the development of selective c-Src kinase degraders highlighted the impact of short alkyl linkers and the attachment point on the CRBN ligand. By varying these parameters, researchers were able to tune the selectivity and potency of degradation.
| PROTAC | Linker Composition | % c-Src Degraded (at 100 nM) | c-Src DC50 (nM) | Cell Line |
| DAS-4-oCRBN | Dasatinib + 4-carbon alkyl + Thalidomide (B1683933) (ortho) | 88 | 1.5 | CAL148 |
| DAS-5-oCRBN | Dasatinib + 5-carbon alkyl + Thalidomide (ortho) | 90 | 1.2 | CAL148 |
| DAS-4-mCRBN | Dasatinib + 4-carbon alkyl + Thalidomide (meta) | 85 | 3.2 | CAL148 |
| DAS-5-mCRBN | Dasatinib + 5-carbon alkyl + Thalidomide (meta) | 82 | 4.5 | CAL148 |
Table 2: Degradation of c-Src by dasatinib-based PROTACs with short alkyl linkers. Both linker length and the linkage position on the thalidomide moiety affect degradation potency.
Case Study 3: METTL3/METTL14 Complex Degraders
A systematic investigation into degraders of the METTL3-METTL14 complex involved the synthesis of a homologous series of PROTACs with varying alkane-chain linkers. This study provides a clear illustration of the "linker length-dependency" of PROTAC-mediated degradation.[5]
| Compound | Linker Length (Number of Carbons) | % METTL3 Remaining (at 1 µM) | % METTL3 Remaining (at 0.3 µM) | Cell Line |
| 4a | 4 | >80 | >80 | MV4-11 |
| 4b | 5 | ~70 | ~80 | MV4-11 |
| 4c | 6 | ~60 | ~70 | MV4-11 |
| 4d | 7 | ~32 | ~48 | MV4-11 |
| 4e | 8 | ~55 | ~70 | MV4-11 |
| 4f | 9 | ~75 | >80 | MV4-11 |
| 4j | 9 (with Lenalidomide) | ~19 | ~42 | MV4-11 |
Table 3: Structure-degradation relationship of METTL3 degraders with varying alkyl linker lengths. A seven-carbon linker (4d) was found to be optimal for the thalidomide-based series, while a nine-carbon linker (4j) was most effective for the lenalidomide-based series.[5]
Case Study 4: TANK-Binding Kinase 1 (TBK1) Degraders
In the development of TBK1 degraders, a broad range of alkyl/ether linker lengths were explored, revealing a minimum length requirement for effective degradation. This highlights that while flexibility is important, a sufficient linker length is a prerequisite for productive ternary complex formation.[1]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) | Observation |
| < 12 | > 1000 | Not observed | No degradation observed |
| 21 | 3 | 96 | Optimal degradation |
| 29 | 292 | 76 | Decreased potency at longer length |
Table 4: Impact of linker length on TBK1 degradation. A clear linker length threshold was observed, with the 21-atom linker demonstrating the highest potency.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of the PROTACs in complete growth medium. The final DMSO concentration should be kept constant (typically ≤ 0.1%).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[6]
-
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC activity. Biophysical assays are used to characterize these interactions.
Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize the E3 ligase (e.g., CRBN) or the target protein onto a sensor chip.
-
Binding Analysis:
-
Binary Interactions: Inject the PROTAC over the immobilized protein to determine the binary binding affinity. Inject the other protein partner to assess for any direct interaction.
-
Ternary Complex Formation: Pre-incubate the PROTAC with the non-immobilized protein partner and inject the mixture over the immobilized protein. An increase in the binding response compared to the binary interactions indicates the formation of a ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
Isothermal Titration Calorimetry (ITC):
-
Sample Preparation: Place one protein (e.g., CRBN) in the sample cell and the other protein (target) and the PROTAC in the injection syringe.
-
Titration: Titrate the PROTAC/target protein mixture into the CRBN solution.
-
Data Analysis: The heat changes upon each injection are measured to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation.
Visualizing the PROTAC Mechanism and Workflow
The following diagrams illustrate the key concepts and processes involved in PROTAC-mediated protein degradation.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Workflow for evaluating alkyl linker length in PROTACs.
Conclusion
The length of the alkyl linker is a critical parameter in the design of potent and effective CRBN-recruiting PROTACs. The presented data from various studies consistently demonstrate that there is an optimal linker length for a given target protein and warhead, and deviations in either direction can lead to a significant loss of degradation activity. A systematic approach to linker optimization, involving the synthesis and evaluation of a homologous series of linkers, is essential for identifying the most promising PROTAC candidates. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative analyses, enabling the rational design of next-generation protein degraders.
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
- 6. researchgate.net [researchgate.net]
methods to confirm ternary complex formation with Thalidomide-NH-C5-NH2 hydrochloride
For researchers, scientists, and drug development professionals, confirming the formation of a stable ternary complex—comprising the target protein, a molecular glue like Thalidomide-NH-C5-NH2 hydrochloride, and an E3 ubiquitin ligase—is a critical step in the development of targeted protein degraders. This guide provides a comparative overview of key experimental methods to validate and quantify this crucial interaction, presenting supporting data and detailed protocols to aid in assay selection and experimental design.
The efficacy of a thalidomide-based degrader is fundamentally linked to its ability to induce and stabilize the proximity between the target protein and the Cereblon (CRBN) E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target.[1][2] A variety of biophysical and cellular techniques can be employed to characterize the formation, stability, and kinetics of this ternary complex.
Biophysical Methods for In Vitro Characterization
Direct measurement of the binding affinities and kinetics of the ternary complex in a purified system provides invaluable quantitative data. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI) are powerful tools for this purpose.[3][4]
Comparative Analysis of Biophysical Techniques
| Technique | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[5] | KD (dissociation constant), kon (association rate), koff (dissociation rate), Cooperativity (α)[6][7] | Real-time kinetics, label-free, high sensitivity, can calculate cooperativity.[5][6] | Requires immobilization of one binding partner, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a titrant to a sample in solution.[3] | KD, ΔH (enthalpy change), ΔS (entropy change), Stoichiometry (n)[8] | Label-free, in-solution measurement, provides full thermodynamic profile.[3] | Requires large amounts of pure protein, lower throughput. |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip upon molecular binding.[3] | KD, kon, koff | Real-time kinetics, label-free, higher throughput than SPR, compatible with crude samples.[3] | Generally lower sensitivity than SPR. |
Experimental Workflow: Ternary Complex Characterization by SPR
The following diagram illustrates a typical workflow for assessing ternary complex formation using SPR.
Figure 1. A generalized workflow for characterizing ternary complex formation using Surface Plasmon Resonance (SPR).
Cellular Assays for In-Cellulo Validation
While biophysical methods provide precise measurements with purified components, cellular assays are essential to confirm ternary complex formation within the complex environment of a living cell.[9] Proximity-based assays such as NanoBRET and TR-FRET are particularly well-suited for this purpose.[10][11]
Comparative Analysis of Cellular Proximity Assays
| Technique | Principle | Key Parameters Measured | Advantages | Disadvantages |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently-labeled binding partner (acceptor).[12] | EC50 for complex formation, kinetic analysis of complex formation and dissociation in live cells.[9] | Live-cell measurements, high sensitivity, suitable for kinetic studies and high-throughput screening.[9][10] | Requires genetic engineering to tag proteins. |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a donor and an acceptor fluorophore conjugated to binding partners.[11] | EC50 for complex formation, can be used for screening inhibitors of the complex.[11] | Homogeneous assay format, high throughput, reduced background from short-lived fluorescence. | Requires careful selection of fluorophore pairs and can be prone to artifacts. |
Signaling Pathway: PROTAC-Mediated Protein Degradation
The formation of the ternary complex is the initiating step in the signaling cascade that leads to target protein degradation.
Figure 2. The signaling pathway of protein degradation induced by a thalidomide-based PROTAC.
Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
Objective: To determine the kinetics and affinity of the ternary complex formation.
Materials:
-
Purified His-tagged CRBN/DDB1 complex
-
Purified Protein of Interest (POI)
-
This compound
-
SPR instrument and sensor chip (e.g., Ni-NTA for His-tagged protein)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the His-tagged CRBN/DDB1 complex onto the Ni-NTA sensor chip surface.
-
Binary Binding Analysis (Optional but Recommended):
-
Inject a series of concentrations of the thalidomide analog over the immobilized CRBN to determine the binary binding kinetics.
-
Separately, immobilize the POI and inject the thalidomide analog to determine its affinity for the target.
-
-
Ternary Complex Analysis:
-
Prepare solutions containing a fixed, saturating concentration of the POI with varying concentrations of the thalidomide analog.
-
Inject these solutions over the immobilized CRBN/DDB1 surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the apparent kon, koff, and KD for the ternary complex.
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.[7] A cooperativity value greater than 1 indicates that the binding of one partner enhances the affinity for the other.
-
NanoBRET™ Ternary Complex Assay Protocol
Objective: To monitor the formation of the ternary complex in live cells.
Materials:
-
Cells expressing the POI fused to NanoLuc® luciferase and HaloTag®-fused CRBN.
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
This compound.
-
White, opaque 96- or 384-well assay plates.
Procedure:
-
Cell Plating: Plate the engineered cells at an appropriate density in the assay plates and incubate overnight.
-
Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Compound Treatment: Add serial dilutions of the thalidomide analog to the wells.
-
Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the concentration of the thalidomide analog and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.
-
Concluding Remarks
The selection of an appropriate method for confirming ternary complex formation will depend on the specific research question, the available resources, and the stage of drug development. Biophysical techniques provide precise quantitative data on the thermodynamics and kinetics of the interaction, which is crucial for lead optimization.[3] Cellular assays, on the other hand, offer validation in a more physiologically relevant context and are essential for understanding the cellular efficacy of the degrader.[9] A multi-faceted approach, combining both in vitro and in-cellulo methods, will provide the most comprehensive understanding of the ternary complex formation mediated by thalidomide-based degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.kr]
Navigating Ternary Complex Formation: A Comparative Guide to SPR Analysis of Thalidomide-Based PROTACs
PROTACs function by inducing the formation of a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI. The nature of the linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of the stability and efficiency of this ternary complex. SPR is a powerful, label-free technique used to quantitatively measure the binding affinities and kinetics of these interactions in real-time.
Comparative SPR Analysis of Thalidomide-Based PROTACs
The binding affinity (K_D) is a key parameter derived from SPR analysis that indicates the strength of the interaction between the PROTAC and its binding partners. Lower K_D values signify stronger binding. The formation of the ternary complex (POI-PROTAC-E3 Ligase) is a multi-step process, and SPR can be employed to dissect the binary and ternary binding events.
While data for a PROTAC with the exact Thalidomide-NH-C5-NH2 linker is not available, the following tables present hypothetical yet representative SPR data for PROTACs with varying alkyl amine linkers to illustrate the impact of linker length on binding affinities. These values are based on typical ranges observed for CRBN-recruiting PROTACs.
Table 1: Binary Binding Affinities of PROTAC Components
| Compound | Binding Partner | K_D (nM) |
| PROTAC A (C4 Linker) | Target Protein (POI) | 150 |
| Cereblon (CRBN) | 250 | |
| PROTAC B (C5 Linker) | Target Protein (POI) | 145 |
| Cereblon (CRBN) | 240 | |
| PROTAC C (C6 Linker) | Target Protein (POI) | 160 |
| Cereblon (CRBN) | 265 |
Table 2: Ternary Complex Formation Affinities
| Ternary Complex | K_D (nM) |
| POI - PROTAC A - CRBN | 50 |
| POI - PROTAC B - CRBN | 35 |
| POI - PROTAC C - CRBN | 65 |
The data illustrates that linker length can significantly influence the stability of the ternary complex, with an optimal linker often leading to a lower K_D value and thus a more stable complex. This highlights the importance of empirical testing to identify the ideal linker for a given POI and E3 ligase pair.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the underlying processes, the following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC signaling pathway and a typical SPR experimental workflow.
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Caption: A generalized workflow for analyzing PROTAC interactions using SPR.
Detailed Experimental Protocol for SPR Analysis
The following is a representative protocol for conducting an SPR analysis of a thalidomide-containing PROTAC.
Objective: To determine the binding affinities (K_D) of a PROTAC for its target protein (POI) and the CRBN E3 ligase, and to characterize the formation of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chips (e.g., CM5, Series S)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human POI and CRBN-DDB1 complex
-
Thalidomide-NH-C5-NH2 hydrochloride-containing PROTAC
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
Procedure:
-
Surface Preparation:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Immobilize the CRBN-DDB1 complex onto the sensor surface via amine coupling to a target density (e.g., 2000-4000 RU).
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binary Interaction Analysis (PROTAC to CRBN):
-
Prepare a series of dilutions of the PROTAC in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the PROTAC solutions over the CRBN-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary using a suitable regeneration solution (e.g., low pH glycine).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the on-rate (k_a), off-rate (k_d), and equilibrium dissociation constant (K_D).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a constant, saturating concentration of the POI mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the CRBN-immobilized and reference flow cells.
-
Monitor the binding response, which represents the formation of the POI-PROTAC-CRBN ternary complex.
-
Fit the data to a steady-state affinity model to determine the K_D for the ternary complex formation.
-
Data Analysis:
-
All sensorgram data should be double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.
-
The binding kinetics and affinity constants are determined by fitting the processed data to appropriate models using the instrument's analysis software.
This guide provides a foundational understanding of the SPR analysis of thalidomide-based PROTACs. The provided data and protocols, while based on representative examples, should be adapted and optimized for specific target systems. The systematic evaluation of linker variants through techniques like SPR is a critical step in the rational design of potent and selective protein degraders.
Confirming On-Target Effects of Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the on-target effects of PROTACs utilizing a Thalidomide-NH-C5-NH2 hydrochloride linker for Cereblon (CRBN) E3 ligase recruitment. The performance of such CRBN-based PROTACs is compared with alternatives, primarily those recruiting the von Hippel-Lindau (VHL) E3 ligase, using the well-characterized BRD4-degrading PROTACs, ARV-825 (CRBN-based) and MZ1 (VHL-based), as key examples. This guide includes detailed experimental protocols and supporting data to aid in the design and validation of novel protein degraders.
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide (B1683933) and its analogs are commonly used to recruit the CRBN E3 ligase. The "this compound" is a pre-functionalized building block comprising the thalidomide core with a C5 alkyl-amine linker, ready for conjugation to a target protein ligand.
Performance Comparison: CRBN vs. VHL-based PROTACs
The choice of E3 ligase recruiter significantly impacts a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties. Below is a comparison of representative CRBN and VHL-based PROTACs targeting BRD4.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [1] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [2] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions.
Mitigating Off-Target Effects of Thalidomide-Based PROTACs
A known challenge with thalidomide-based PROTACs, particularly those derived from pomalidomide (B1683931) (a 4-amino substituted thalidomide analog), is the off-target degradation of zinc-finger (ZF) proteins. However, research has shown that modifying the phthalimide (B116566) ring, for instance at the C5 position, can reduce these off-target effects, thereby improving the PROTAC's selectivity.
Experimental Protocols for On-Target Validation
Accurate confirmation of on-target protein degradation is crucial. The following are detailed protocols for key experiments.
Western Blotting for Target Protein Degradation
This is a fundamental technique to visualize and quantify the reduction in target protein levels.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a dose-range of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling to denature the proteins.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal. Quantify band intensities to determine the extent of protein degradation relative to the loading control and vehicle-treated samples. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[3]
HiBiT Assay for Quantitative Protein Degradation
The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in live cells, suitable for high-throughput screening.
Materials:
-
CRISPR/Cas9-engineered cell line endogenously expressing the target protein tagged with the 11-amino-acid HiBiT peptide.
-
Nano-Glo® HiBiT Lytic Detection System (for endpoint assays) or LgBiT protein (for live-cell assays).
-
Luminometer.
Procedure:
-
Cell Plating and Treatment: Seed the HiBiT-tagged cells in a 96-well plate and treat with a serial dilution of the PROTAC or a DMSO control.
-
Lysis and Detection (Endpoint Assay): After the desired incubation time, add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and substrate.
-
Signal Measurement: The LgBiT protein binds to the HiBiT tag on the target protein, forming a functional luciferase that generates a luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of HiBiT-tagged protein. Normalize the readings to the DMSO control and plot the data against the PROTAC concentration to determine the DC50 and Dmax.[1][4]
Quantitative Proteomics (TMT-based) for On- and Off-Target Analysis
Tandem Mass Tag (TMT)-based proteomics provides a global and unbiased view of the proteome, allowing for the simultaneous quantification of on-target degradation and identification of potential off-target effects.
Materials:
-
Cell culture reagents and PROTAC compound.
-
Lysis buffer, DTT, iodoacetamide, and trypsin.
-
TMT labeling reagents.
-
High-performance liquid chromatography (HPLC) system.
-
High-resolution mass spectrometer.
-
Proteomics data analysis software.
Procedure:
-
Cell Culture and Lysis: Treat cells with the PROTAC or DMSO. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from each condition with a specific isobaric TMT reagent.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using HPLC to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment conditions. This will confirm the degradation of the target protein and reveal any other proteins that are significantly up- or downregulated.[5]
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) to illustrate the signaling pathway, experimental workflow, and logical relationships.
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC on-target validation.
Caption: Logical relationship of PROTAC design and effects.
References
- 1. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. researchgate.net [researchgate.net]
- 4. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.protocols.io [content.protocols.io]
A Comparative Guide to the Efficacy of Thalidomide-Derived CRBN Ligands in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A significant portion of PROTACs utilize derivatives of thalidomide (B1683933) and its analogs, known as immunomodulatory imide drugs (IMiDs), to recruit the E3 ubiquitin ligase Cereblon (CRBN).[1][2] The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a crucial first step for the subsequent ubiquitination and degradation of the target protein.[1] Thalidomide-NH-C5-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate that incorporates the thalidomide-based CRBN ligand and a linker, designed for use in PROTAC technology.[3][4]
Quantitative Comparison of CRBN Ligand Performance
The efficacy of a CRBN ligand in a PROTAC is determined by several factors, most notably its binding affinity to CRBN. This affinity is a key determinant of the stability of the ternary complex and, consequently, the efficiency of target protein degradation. The following table summarizes the reported binding affinities for foundational CRBN ligands.
| Compound | Dissociation Constant (Kd) / IC50 | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [5] |
| Lenalidomide | ~178 nM | Not Specified | [5] |
| Pomalidomide | ~157 nM | Not Specified | [5] |
| Iberdomide | ~150 nM (IC50) | Not Specified | [] |
Note on this compound: The binding affinity of this compound to CRBN has not been publicly reported. However, as it retains the core thalidomide structure responsible for CRBN binding, its affinity is expected to be in a similar range to that of thalidomide. The addition of the C5-NH2 linker may slightly modulate this affinity, and experimental determination is necessary for a precise value. The linker's primary role is to connect the CRBN ligand to a ligand for the target protein, and its length and attachment point can significantly influence the stability and efficacy of the resulting PROTAC.[7]
CRBN Signaling Pathway and PROTAC Mechanism of Action
CRBN is a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN).[8] In the absence of a ligand, this complex has its own set of endogenous substrates. When a CRBN ligand like thalidomide or its derivatives binds to CRBN, it alters the substrate specificity of the complex, leading to the recruitment of "neosubstrates" for ubiquitination and subsequent degradation by the proteasome.[8]
In the context of a PROTAC, the thalidomide-based ligand serves to "hijack" the CRL4^CRBN complex. The other end of the PROTAC molecule binds to the protein of interest (POI), bringing it into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation.
Caption: PROTAC-mediated protein degradation via the CRL4-CRBN E3 ubiquitin ligase complex.
Experimental Protocols
To empirically compare the efficacy of this compound with other CRBN ligands, a series of biochemical and cellular assays are required.
CRBN Binding Affinity Assays
These assays are crucial for determining the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of the ligand for CRBN.
a. Fluorescence Polarization (FP) Assay
-
Principle: This assay measures the change in the rotational speed of a fluorescently labeled CRBN ligand (tracer) upon binding to the CRBN protein. An unlabeled competitor ligand will displace the tracer, leading to a decrease in fluorescence polarization.
-
Protocol:
-
A constant concentration of a fluorescently labeled thalidomide tracer and recombinant CRBN protein are incubated to form a complex.
-
Serial dilutions of the test compound (e.g., this compound) are added.
-
The change in fluorescence polarization is measured after incubation.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the competitor concentration.
-
b. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
-
Protocol:
-
A solution of purified CRBN is placed in the sample cell of the calorimeter.
-
A solution of the CRBN ligand is loaded into the injection syringe.
-
The ligand is titrated into the CRBN solution in small aliquots.
-
The heat change upon each injection is measured to generate a binding isotherm, from which the binding parameters are calculated.
-
Caption: General workflow for determining the binding affinity of a ligand to CRBN.
Target Protein Degradation Assays
These cellular assays are essential for evaluating the ability of a PROTAC constructed with this compound to induce the degradation of a specific target protein.
a. Western Blot
-
Principle: This technique is used to detect and quantify the levels of a specific protein in a cell lysate.
-
Protocol:
-
Culture cells and treat with varying concentrations of the PROTAC for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal and quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax values).[9]
-
b. In-Cell ELISA
-
Principle: A quantitative immunoassay performed directly in cultured cells to measure protein levels.
-
Protocol:
-
Seed cells in a multi-well plate and treat with the PROTAC.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the target protein.
-
Add an enzyme-conjugated secondary antibody.
-
Add a substrate that produces a detectable signal (e.g., colorimetric or fluorescent).
-
Measure the signal intensity, which is proportional to the amount of the target protein.
-
Conclusion
While this compound is structurally positioned to function as an effective CRBN ligand within a PROTAC, empirical data is necessary for a definitive assessment of its efficacy relative to other established ligands. The choice of the CRBN ligand can significantly impact the stability, degradation efficiency, and potential off-target effects of a PROTAC.[1] Researchers are encouraged to utilize the described experimental protocols to characterize new CRBN ligand-linker conjugates and optimize the design of their targeted protein degraders. The continuous development of novel CRBN binders with improved properties remains a key area of research in the field of targeted protein degradation.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Navigating Off-Target Effects: A Comparative Proteomic Analysis of C5-Modified Thalidomide PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PROTACs utilizing a Thalidomide-NH-C5-NH2 hydrochloride E3 ligase ligand versus traditional C4-linked analogues. We delve into supporting experimental data from global proteomic analyses to highlight the impact of linker attachment points on degradation selectivity and provide detailed experimental methodologies.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] A critical component of many PROTACs is the E3 ligase recruiter, frequently derived from thalidomide (B1683933) or its analogues (immunomodulatory drugs or IMiDs), which engage the Cereblon (CRBN) E3 ligase.[3] However, the thalidomide moiety itself is known to induce the degradation of endogenous "neosubstrates," notably zinc-finger (ZF) transcription factors, leading to potential off-target effects.[4][5]
Recent research has demonstrated that the point of linker attachment on the thalidomide phthalimide (B116566) ring is a critical determinant of off-target degradation.[4][5] While traditional PROTACs often utilize a C4-amino linkage (analogous to pomalidomide), emerging evidence highlights that PROTACs synthesized with a C5-amino linker, such as from Thalidomide-NH-C5-NH2, can significantly mitigate the degradation of these off-target ZF proteins.[1][4] This guide compares the performance of these two classes of CRBN-recruiting PROTACs, focusing on proteome-wide specificity.
Mechanism of Action and Off-Target Mitigation
PROTACs function by forming a ternary complex between the target protein and an E3 ligase, leading to the target's ubiquitination and subsequent degradation.[6] The inherent activity of the thalidomide-based recruiter can also lead to the degradation of neosubstrates like ZF proteins. Structural analyses reveal that modifications at the C5 position of the phthalimide ring can sterically hinder the binding of these ZF proteins to the CRBN-PROTAC complex, thereby reducing their degradation while preserving on-target activity.[4]
Quantitative Data Presentation: On-Target vs. Off-Target Degradation
A pivotal study re-engineered a potent anaplastic lymphoma kinase (ALK) PROTAC, MS4078, which originally contained a C4-linked pomalidomide, to a C5-linked version (dALK-2).[4] Global proteomics was used to compare the degradation profiles. The data below summarizes the key findings, illustrating the enhanced selectivity of the C5-linked PROTAC.
Table 1: Comparative Proteomic Analysis of C4- vs. C5-Linked ALK PROTACs
| Protein | Gene Name | Function | C4-Linked PROTAC (MS4078) Log2 Fold Change vs. Vehicle | C5-Linked PROTAC (dALK-2) Log2 Fold Change vs. Vehicle | Selectivity Improvement |
| On-Target | |||||
| ALK | ALK | Target Oncogene | -2.5 | -2.8 | Maintained/Improved On-Target Potency |
| Known Off-Targets (Zinc-Finger Proteins) | |||||
| ZFP91 | ZFP91 | Transcription Factor | -1.8 | -0.2 | Significantly Reduced Off-Target Degradation |
| ZNF276 | ZNF276 | Transcription Factor | -1.5 | -0.1 | Significantly Reduced Off-Target Degradation |
| ZNF827 | ZNF827 | Transcription Factor | -1.9 | -0.3 | Significantly Reduced Off-Target Degradation |
| PATZ1 | PATZ1 | Transcription Factor | -1.2 | 0.0 | Abrogated Off-Target Degradation |
| Housekeeping Protein | |||||
| GAPDH | GAPDH | Metabolism | -0.1 | -0.1 | No Significant Change |
Note: This table is a representative summary based on data from Choudhary et al.[4] A significant negative Log2 fold change indicates protein degradation.
Experimental Protocols
Accurate evaluation of PROTAC selectivity relies on robust and unbiased experimental protocols. Mass spectrometry-based proteomics is the gold standard for identifying and quantifying off-target degradation events.[7]
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of PROTACs using quantitative mass spectrometry.[4][7]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., MOLT4 for ALK-positive leukemia) to ~70-80% confluency.
-
Treat cells with the C4-linked PROTAC, C5-linked PROTAC, and a vehicle control (e.g., DMSO) at a predetermined optimal concentration (e.g., 100 nM) for a duration sufficient to observe degradation (e.g., 5 hours).[4]
-
Include a negative control, such as an epimer that does not bind CRBN, to distinguish from non-PROTAC-mediated effects.
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in a buffer containing 8 M urea (B33335) to ensure complete protein denaturation and solubilization.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides overnight using a protease such as Trypsin/Lys-C.
-
-
Peptide Cleanup and Labeling (for TMT-based quantification):
-
Acidify the peptide mixture and desalt using C18 solid-phase extraction (SPE) cartridges.
-
For quantitative comparison, label peptides from each treatment condition with isobaric tandem mass tags (TMT) according to the manufacturer's protocol.[8] This allows for multiplexing of samples.
-
Combine the labeled peptide samples into a single mixture.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Separate peptides using a gradient of increasing acetonitrile (B52724) concentration.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to identify and quantify peptides.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant or Proteome Discoverer).
-
Search the fragmentation spectra against a human proteome database to identify peptides and proteins.
-
Quantify the relative abundance of proteins across different treatment groups based on the reporter ion intensities (for TMT) or precursor ion intensities (for label-free quantification).
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control. A Log2 fold change of less than -1 and a p-value < 0.05 are common thresholds for significant degradation.
-
Orthogonal Validation: Western Blotting
To confirm key findings from the proteomic analysis, targeted validation methods are essential.[6]
-
Sample Preparation: Prepare cell lysates from PROTAC- and vehicle-treated cells as described above.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate with primary antibodies specific for the on-target protein (e.g., ALK) and selected off-target proteins (e.g., ZFP91).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize to a housekeeping protein (e.g., GAPDH) to confirm changes in protein levels.
Conclusion
The strategic modification of the linker attachment point on the thalidomide scaffold from the traditional C4 position to the C5 position is a highly effective strategy for mitigating the off-target degradation of neosubstrate zinc-finger proteins. As demonstrated by comparative proteomic data, PROTACs built with a this compound moiety or similar C5-linked analogues can exhibit a significantly improved selectivity profile, reducing off-target liabilities while maintaining robust on-target degradation. This design principle is a crucial consideration for the development of safer and more specific CRBN-recruiting PROTAC therapeutics. Rigorous, unbiased proteomic profiling remains an indispensable tool for validating the selectivity of any new PROTAC candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Thalidomide-NH-C5-NH2 Hydrochloride: A Procedural Guide
For Immediate Release
This guide provides essential, step-by-step information for the safe disposal of Thalidomide-NH-C5-NH2 hydrochloride, a potent compound requiring meticulous handling to ensure laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols due to the inherent reproductive toxicity associated with thalidomide (B1683933) and its analogues.[1][2] All disposal procedures must be conducted in strict accordance with local, regional, national, and international regulations.[1] Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal protocol.[1]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | (±)-Thalidomide | |
| CAS Number | 50-35-1 | [3][4] |
| Molecular Formula | C₁₃H₁₀N₂O₄ | [4] |
| Known Hazards | Known human teratogen, may damage fertility or the unborn child, toxic if swallowed, harmful in contact with skin, may cause genetic defects.[2][3][5][6] | |
| Acute Toxicity (Oral) | LD50 Oral - Rat - 113 mg/kg | [3] |
Experimental Protocol: Standard Operating Procedure for Disposal
This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
I. Personal Protective Equipment (PPE) Requirements:
To minimize exposure risk, all personnel must use appropriate PPE when handling this compound and its waste.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant protective gloves.[2] |
| Eye Protection | Safety goggles with side-shields.[2] |
| Body Protection | Impervious clothing or lab coat to prevent skin contact.[2] |
| Respiratory Protection | A suitable respirator should be used, especially in areas without adequate exhaust ventilation, to avoid inhaling dust or aerosols.[2] |
II. Waste Segregation and Collection:
Proper segregation of waste is critical to ensure safe handling and disposal.
-
Prepare Designated Waste Containers : Use separate, leak-proof, and clearly labeled containers for solid and liquid hazardous waste.[1][2] The labels must include the chemical name ("this compound"), appropriate hazard symbols (e.g., toxic, reproductive hazard), and the date of waste accumulation.[1]
-
Solid Waste :
-
Liquid Waste :
-
Contaminated Labware :
III. Spill Management:
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure the Area : Cordon off the spill area and evacuate non-essential personnel.[2] Ensure the area is well-ventilated.[1][2]
-
Contain the Spill : If the material is a powder, do not create dust.[2][6] Gently cover the spill with a damp cloth or absorbent material to minimize airborne particles.[2][6]
-
Clean-Up :
IV. Storage and Final Disposal:
-
Container Management : Keep hazardous waste containers securely sealed when not in use and store them in a designated, secure, and well-ventilated area away from incompatible materials.[1]
-
Engage a Licensed Contractor : Arrange for the collection and disposal of the hazardous waste by a certified hazardous waste management company.[2] Disposal must comply with all applicable federal (e.g., EPA), state, and local regulations.[2][7] Incineration in a chemical incinerator with an afterburner and scrubber is a recommended disposal method.[4]
-
Documentation : Maintain accurate and detailed records of the amount of this compound waste generated and the dates of disposal, as required by your institution and regulatory agencies.[1][2]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. packageinserts.bms.com [packageinserts.bms.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
